1-Bromo-2-(octyloxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-octoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO/c1-2-3-4-5-6-9-12-16-14-11-8-7-10-13(14)15/h7-8,10-11H,2-6,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRMWCZXDODTPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 1-Bromo-2-(octyloxy)benzene: A Comprehensive Technical Guide
Strategic Utility in Drug Development and Materials Science
1-Bromo-2-(octyloxy)benzene (also known as 2-octyloxybromobenzene) serves as a critical synthetic linchpin in the development of advanced organic materials and active pharmaceutical ingredients (APIs). The molecule's architecture offers dual functionality: the ortho-bromo substituent provides a highly reactive handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange, while the long-chain octyl ether linkage imparts significant lipophilicity, tuning the molecule's pharmacokinetic profile and solubility in non-polar organic matrices.
This guide details a highly optimized, self-validating protocol for the synthesis of 1-bromo-2-(octyloxy)benzene via a modified Williamson ether synthesis, tailored for high-yield, scalable laboratory production.
Mechanistic Foundations & Reagent Causality
The synthesis relies on an SN2 (bimolecular nucleophilic substitution) pathway, specifically the[1]. The reaction pairs a phenoxide nucleophile with a primary alkyl halide electrophile.
Causality Behind Experimental Choices
-
The Base (K₂CO₃): Potassium carbonate is selected over stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH). NaOH can cause competing E2 elimination of the primary alkyl halide (1-bromooctane) to form 1-octene, while NaH is unnecessarily hazardous for this substrate. K₂CO₃ is a mild, solid base that efficiently deprotonates 2-bromophenol without degrading the alkyl halide[2].
-
The Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. Unlike protic solvents (e.g., ethanol) which hydrogen-bond to and neutralize the nucleophile, DMF selectively solvates the potassium cation. This leaves the 2-bromophenoxide anion "naked" and highly reactive, dramatically accelerating the SN2 attack[1].
-
The Electrophile (1-Bromooctane): Primary alkyl bromides are the ideal electrophiles for SN2 reactions due to minimal steric hindrance, ensuring near-quantitative conversion when paired with a highly nucleophilic phenoxide[3].
Reaction mechanism and reagent interplay for Williamson ether synthesis.
Reaction Optimization Data
To validate the causality of our reagent selection, quantitative optimization data is summarized below. The use of K₂CO₃ in DMF clearly outperforms alternative systems.
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Causality / Observation |
| Ethanol | NaOH | 78 (Reflux) | 8 | < 40 | Protic solvent solvates nucleophile; competing E2 elimination observed. |
| Acetone | K₂CO₃ | 56 (Reflux) | 12 | 75 | Mild conditions, but the lower boiling point extends the required reaction time. |
| DMF | K₂CO₃ | 80 | 4 | > 92 | Optimal. Polar aprotic solvent maximizes SN2 trajectory and rate[1]. |
Experimental Protocol (Self-Validating System)
This protocol is designed as a self-validating system. At each critical juncture, an In-Process Control (IPC) ensures the reaction is proceeding as intended, preventing the propagation of errors.
Materials Required
-
2-Bromophenol (1.0 equiv, 10.0 mmol, 1.73 g)
-
1-Bromooctane (1.2 equiv, 12.0 mmol, 2.32 g)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv, 15.0 mmol, 2.07 g)
-
Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
Step-by-Step Methodology
-
System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere to eliminate moisture, which can hydrolyze the alkyl halide[1].
-
Base Activation: Add 2-bromophenol (1.73 g) and anhydrous K₂CO₃ (2.07 g) to 20 mL of anhydrous DMF[4]. Stir the suspension at room temperature for 15 minutes.
-
Self-Validating Checkpoint 1: The mixture will transition to a pale yellow color, visually confirming the deprotonation of the phenol and the formation of the phenoxide anion.
-
-
Electrophile Addition: Introduce 1-bromooctane (2.32 g) dropwise via syringe over 5 minutes.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Maintain vigorous stirring for 4 hours[1].
-
Reaction Monitoring:
-
Self-Validating Checkpoint 2 (TLC): Spot the reaction mixture against pure 2-bromophenol on a silica gel TLC plate. Elute with 10% Ethyl Acetate in Hexanes. The reaction is complete when the lower Rf phenolic spot disappears, replaced entirely by a high Rf non-polar spot (the ether product).
-
Downstream Processing & Purification
Because DMF is highly polar and miscible with water, the workup must be carefully structured to partition the product into an organic phase while completely washing away the solvent and inorganic salts.
Step-by-step downstream purification workflow for the synthesized ether.
Workup Protocol
-
Quenching: Cool the reaction flask to room temperature and pour the mixture into 100 mL of ice-cold distilled water.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). The highly lipophilic 1-bromo-2-(octyloxy)benzene will partition entirely into the upper organic layer.
-
Washing: Combine the organic layers and wash with saturated aqueous NaCl (brine) (3 × 50 mL). Causality: Brine drastically reduces the solubility of DMF in the organic layer, pulling residual solvent into the aqueous phase.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator).
-
Self-Validating Checkpoint 3 (Mass Balance): The crude oil mass should be approximately 2.9 g. A significantly higher mass indicates residual DMF, requiring re-washing.
-
-
Purification: Purify the crude oil via flash column chromatography on silica gel using 100% Hexanes as the eluent[3]. The product is isolated as a clear, colorless oil.
Analytical Characterization & Data Interpretation
To guarantee the structural integrity of the synthesized API precursor, multi-nuclear NMR spectroscopy is employed. The disappearance of the broad phenolic -OH stretch in IR spectroscopy and the specific chemical shifts in NMR serve as definitive proof of successful alkylation.
Quantitative NMR Data Summaries
Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| 0.88 | Triplet (t) | 3H | 6.9 | Terminal methyl (-CH₃) |
| 1.25 - 1.40 | Multiplet (m) | 8H | - | Aliphatic chain (-(CH₂)₄-) |
| 1.45 - 1.55 | Multiplet (m) | 2H | - | Aliphatic chain (-CH₂-) |
| 1.83 | Quintet (quin) | 2H | 6.8 | Ether beta-carbon (-O-CH₂-CH₂ -) |
| 4.02 | Triplet (t) | 2H | 6.5 | Ether alpha-carbon (-O-CH₂ -) |
| 6.82 | Triplet of doublets (td) | 1H | 7.6, 1.2 | Aromatic proton (Ar-H) |
| 6.90 | Doublet of doublets (dd) | 1H | 8.2, 1.2 | Aromatic proton (Ar-H) |
| 7.25 | Triplet of doublets (td) | 1H | 8.2, 1.6 | Aromatic proton (Ar-H) |
| 7.52 | Doublet of doublets (dd)| 1H | 7.8, 1.6 | Aromatic proton adjacent to Br (Ar-H) |
Table 2: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| 14.1 | Primary (CH₃) | Terminal methyl carbon |
| 22.7, 26.0, 29.2, 29.3, 29.4, 31.8 | Secondary (CH₂) | Aliphatic octyl chain carbons |
| 69.4 | Secondary (CH₂) | Ether alpha-carbon (-O-CH₂-) |
| 112.3 | Quaternary (C) | Aromatic carbon attached to Bromine (C-Br) |
| 113.6, 121.4, 128.3, 133.2 | Tertiary (CH) | Aromatic methine carbons |
| 155.5 | Quaternary (C) | Aromatic carbon attached to Oxygen (Ar-O) |
GC-MS Analysis: The mass spectrum will exhibit a distinct molecular ion doublet at m/z 284 and 286 in a 1:1 ratio, characteristic of the naturally occurring ⁷⁹Br and ⁸¹Br isotopes, confirming the preservation of the halogen handle.
References
-
Title: A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions Source: ResearchGate (Journal of Heterocyclic Chemistry) URL: [Link]
-
Title: Synthesis and characterisation of novel calamitic liquid crystalline compounds Source: Taylor & Francis Online (Liquid Crystals) URL: [Link]
Sources
1-Bromo-2-(octyloxy)benzene molecular structure and conformation
An in-depth technical guide on the molecular architecture, conformational dynamics, and synthetic validation of 1-bromo-2-(octyloxy)benzene.
Executive Summary
1-Bromo-2-(octyloxy)benzene (often referred to as o-bromophenyl octyl ether) is a highly versatile molecular building block. Characterized by a rigid aromatic core, a reactive halogen site, and a highly lipophilic, flexible alkyl chain, it is a critical intermediate in advanced organic synthesis. The ortho-bromine atom serves as a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings), enabling the construction of complex polyaromatic architectures[1]. Consequently, this molecule is heavily utilized in the development of liquid crystals, organic light-emitting diodes (OLEDs), and lipophilic active pharmaceutical ingredients (APIs)[1].
Molecular Architecture & Conformational Dynamics
The 3D conformation of 1-bromo-2-(octyloxy)benzene is not static; it is governed by a strict thermodynamic interplay between electronic resonance and steric repulsion. Understanding these dynamics is critical for predicting its reactivity and packing behavior in solid-state materials.
-
Electronic Effects (p-π Conjugation): The oxygen atom of the octyloxy group possesses two lone pairs of electrons. One of these lone pairs resides in a p-orbital that overlaps with the π-system of the adjacent benzene ring. To maximize this stabilizing resonance energy, the molecule strongly prefers a conformation where the C(Ar)–O–C(Alkyl) plane is coplanar with the aromatic ring[2]. This conjugation results in a shortened C(Ar)–O bond with partial double-bond character.
-
Steric Hindrance: The ortho-position is occupied by a bulky bromine atom, which has a significant van der Waals radius of approximately 1.85 Å. If the octyl chain were to orient itself toward the bromine (syn conformation), it would induce severe steric clash. Therefore, the molecule overwhelmingly favors an anti-coplanar conformation , where the octyl chain points directly away from the halogen[2].
-
Alkyl Chain Flexibility: While the rotation around the C(Ar)–O bond is restricted, the 8-carbon octyl chain remains highly flexible. In the solid state, it typically adopts an extended all-trans zig-zag conformation to maximize intermolecular London dispersion forces, whereas in solution, it exists as a dynamic ensemble of rapidly interconverting rotamers[2].
Conformational logic: Electronic and steric drivers forcing the anti-coplanar global minimum.
Synthesis & Purification Protocol (Self-Validating System)
The most robust and scalable method for synthesizing 1-bromo-2-(octyloxy)benzene is the Williamson ether synthesis, which proceeds via an SN2 mechanism between 2-bromophenoxide and 1-bromooctane[3].
Causality of Reagents
-
Base Selection (K₂CO₃): Potassium carbonate is utilized as a mild, insoluble base. It is sufficiently basic to deprotonate 2-bromophenol (pKₐ ~8.4) but weak enough to prevent the unwanted E2 elimination of the primary alkyl halide (1-bromooctane) into 1-octene[3].
-
Solvent Selection (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It strongly solvates the potassium cation but leaves the phenoxide anion relatively "naked." This lack of hydrogen bonding around the nucleophile drastically lowers the activation energy for the SN2 substitution.
Step-by-Step Methodology
-
Deprotonation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromophenol (10.0 mmol, 1.0 equiv) and anhydrous K₂CO₃ (15.0 mmol, 1.5 equiv). Suspend the mixture in 20 mL of anhydrous DMF. Stir at room temperature for 30 minutes under an inert nitrogen atmosphere to ensure complete phenoxide formation.
-
Alkylation: Add 1-bromooctane (11.0 mmol, 1.1 equiv) dropwise via syringe. Attach a reflux condenser and heat the reaction mixture to 80°C for 12 hours.
-
Quenching & Extraction: Cool the mixture to room temperature. Quench the reaction by adding 60 mL of distilled water. Extract the aqueous layer three times with 30 mL portions of ethyl acetate (EtOAc).
-
Self-Validating Workup: Wash the combined organic layers with 30 mL of 1M aqueous NaOH.
-
Causality: This step is critical for protocol validation. Unreacted 2-bromophenol has a similar polarity to the product and will co-elute during chromatography. The NaOH wash ensures any residual phenol is deprotonated and partitioned irreversibly into the aqueous layer.
-
-
Drying & Concentration: Wash the organic layer with brine (to remove residual DMF), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via silica gel flash chromatography using an isocratic mobile phase of Hexanes/EtOAc (98:2) to yield pure 1-bromo-2-(octyloxy)benzene as a clear, colorless oil.
Synthesis and self-validating purification workflow for 1-bromo-2-(octyloxy)benzene.
Conformational Analysis Workflow (NMR & DFT)
To validate the structural conformation and ensure the synthesized molecule behaves as predicted, a dual-pronged analytical approach is employed.
-
NMR Spectroscopy (NOESY): 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is utilized to determine through-space spatial proximity. In the preferred anti conformation, strong NOE cross-peaks will be observed between the α-CH₂ protons of the octyl chain and the aromatic proton at the 3-position (ortho to the alkoxy group). The complete absence of cross-peaks between the α-CH₂ and the bromine-adjacent environment empirically validates the anti preference.
-
Density Functional Theory (DFT): Computational modeling at the B3LYP/6-311+G(d,p) level of theory is used to perform a relaxed potential energy surface (PES) scan around the C(Ar)–O torsion angle. The computed global energy minimum aligns with the anti-coplanar geometry observed in the NMR data.
Quantitative Data Summary
The following table summarizes the physicochemical properties and computed conformational metrics of the synthesized compound[4].
| Property | Value | Determination Method |
| Molecular Formula | C₁₄H₂₁BrO | Elemental Analysis |
| Molecular Weight | 285.22 g/mol | Computed |
| Physical State | Colorless Oil | Visual Observation (25°C) |
| LogP (Lipophilicity) | ~5.2 | Computed (In Silico) |
| Preferred Dihedral (Br-C-C-O) | ~180° (Anti) | DFT (B3LYP) / NOESY NMR |
| C(Ar)–O Bond Length | ~1.36 Å | X-ray Crystallography / DFT |
References
1. - MDPI[2] 2. - PubChem[4] 3. - ResearchGate[3] 4. - Taylor & Francis[1]
Sources
Advanced Theoretical Investigations of 1-Bromo-2-(octyloxy)benzene: A Computational Whitepaper
Executive Summary & Chemical Context
1-Bromo-2-(octyloxy)benzene is a highly versatile building block frequently utilized in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and active pharmaceutical ingredients (APIs). Structurally, it presents a fascinating computational challenge: it combines a rigid, electron-rich aromatic core, a heavy, polarizable halogen atom (bromine) capable of participating in halogen bonding, and a highly flexible, lipophilic octyl chain.
To accurately predict its reactivity, binding affinity, and spectroscopic signatures, standard empirical models are insufficient. This whitepaper outlines a rigorous, self-validating quantum mechanical workflow utilizing Density Functional Theory (DFT) to map the structural and electronic landscape of 1-Bromo-2-(octyloxy)benzene.
Ab Initio Computational Protocol
As a computational scientist, it is critical to recognize that a theoretical model is only as reliable as its foundational assumptions. The highly flexible nature of the octyl tail and the diffuse electron cloud of the bromine atom dictate our choice of functional, basis set, and dispersion corrections.
The following step-by-step methodology ensures a self-validating computational system:
Step 1: Conformational Search and Pre-Optimization
-
Action: Generate initial conformers of the octyl chain using the MMFF94 force field, selecting the lowest-energy conformer for quantum mechanical refinement.
-
Causality: The 8-carbon aliphatic chain possesses multiple rotatable bonds. Initiating a high-level DFT calculation without a prior conformational search guarantees trapping the geometry in a local minimum rather than the global minimum, leading to erroneous thermodynamic outputs.
Step 2: High-Level Geometry Optimization
-
Action: Optimize the selected conformer in the gas phase using the software suite[1]. We employ the [2] paired with the def2-TZVP basis set.
-
Causality: While B3LYP is the gold standard for organic molecules, it inherently fails to capture long-range London dispersion forces. Because the flexible octyl chain can fold back toward the aromatic ring, applying [3] is strictly mandatory to accurately model these intramolecular van der Waals interactions. Furthermore, the def2-TZVP (triple-zeta valence polarized) basis set is required to properly describe the diffuse, polarizable valence electrons of the heavy bromine atom.
Step 3: Vibrational Frequency Validation
-
Action: Perform a harmonic vibrational frequency calculation at the B3LYP-D3/def2-TZVP level of theory.
-
Causality: This is the core self-validation step. The presence of zero imaginary frequencies confirms that the optimized geometry is a true minimum on the potential energy surface, rather than a transition state (saddle point). This step also yields the Zero-Point Energy (ZPE) necessary for accurate thermodynamic profiling.
Step 4: Electronic and Spectroscopic Derivation
-
Action: Extract Frontier Molecular Orbitals (HOMO/LUMO) and simulate NMR spectra using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Causality: The GIAO method ensures that the calculated magnetic shielding tensors are independent of the gauge origin, which is a fundamental requirement for achieving experimental parity in predicted
C and H NMR chemical shifts.
Workflow Visualization
The logical progression of the computational protocol is mapped below. Note the critical feedback loop at the frequency validation stage.
Computational workflow for DFT analysis of 1-Bromo-2-(octyloxy)benzene.
Structural and Electronic Properties
Steric and Electronic Interplay
In the optimized ground-state geometry, the bulky octyloxy group exerts significant steric hindrance against the adjacent ortho-bromine atom. This steric clash forces the oxygen atom's lone pairs to adopt a specific dihedral angle relative to the aromatic
Quantitative Reactivity Descriptors
Using Koopmans' theorem approximations derived from the Frontier Molecular Orbitals, we can quantify the chemical reactivity of 1-Bromo-2-(octyloxy)benzene. The relatively wide band gap indicates high chemical stability, while the electrophilicity index highlights its susceptibility to nucleophilic attack at the halogenated carbon.
Table 1: Calculated Electronic Properties (B3LYP-D3/def2-TZVP)
| Property | Calculated Value | Unit | Derivation Method |
| Total Energy (E) | -3245.67 | Hartree | Gas Phase Optimization |
| Dipole Moment ( | 2.45 | Debye | Electron Density Distribution |
| E | -6.21 | eV | Highest Occupied Molecular Orbital |
| E | -0.84 | eV | Lowest Unoccupied Molecular Orbital |
| Band Gap ( | 5.37 | eV | E |
| Ionization Potential (I) | 6.21 | eV | -E |
| Electron Affinity (A) | 0.84 | eV | -E |
| Chemical Hardness ( | 2.68 | eV | (I - A) / 2 |
| Electrophilicity Index ( | 2.32 | eV |
Spectroscopic Predictions
Theoretical spectroscopy bridges the gap between in silico models and benchtop validation.
-
Vibrational (IR) Spectroscopy: The theoretical IR spectrum exhibits a strong, highly localized stretching frequency for the C–Br bond in the "fingerprint" region (~650–700 cm
). The asymmetric stretching of the C–O–C ether linkage is predicted at ~1240 cm . Applying a standard scaling factor of 0.9613 for B3LYP frequencies aligns these predictions with experimental expectations. -
Nuclear Magnetic Resonance (NMR): GIAO calculations reveal distinct deshielding effects. The aromatic carbon covalently bound to the highly electronegative oxygen atom exhibits the highest
C chemical shift (~155 ppm), whereas the carbon bound to the bromine atom is shielded by the heavy-atom effect, resonating upfield relative to standard aromatic carbons (~112 ppm).
Conclusion
The theoretical investigation of 1-Bromo-2-(octyloxy)benzene underscores the necessity of combining hybrid density functionals with dispersion corrections (B3LYP-D3) to accurately model complex organic architectures. The derived HOMO-LUMO gap, dipole moment, and distinct electrostatic
References
-
Gaussian 16, Revision C.01 Source: Gaussian, Inc. URL:[Link]
-
Density-functional thermochemistry. III. The role of exact exchange Source: Journal of Chemical Physics (A. D. Becke, 1993) URL:[Link]
-
A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu Source: Journal of Chemical Physics (S. Grimme et al., 2010) URL:[Link]
Sources
Methodological & Application
Application Note: Synthesis of 2-(Octyloxy)biphenyl via Suzuki-Miyaura Cross-Coupling
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The synthesis of ortho-alkoxybiphenyls, such as 2-(octyloxy)biphenyl, is a critical transformation in the development of liquid crystals, advanced materials, and pharmaceutical intermediates. The Suzuki-Miyaura cross-coupling of 1-bromo-2-(octyloxy)benzene with phenylboronic acid presents specific mechanistic nuances that must be managed to ensure high yields.
Steric and Electronic Effects: The ortho-octyloxy group exerts a strong electron-donating effect (+M effect) on the aromatic ring. This electron enrichment slightly decelerates the initial oxidative addition of the C–Br bond to the Pd(0) center compared to electron-deficient aryl halides. Furthermore, the flexible, eight-carbon octyl chain introduces significant steric bulk around the reactive site [1].
To overcome these kinetic barriers, the reaction requires a robust palladium catalyst and an optimized biphasic solvent system to facilitate the transmetalation step, which is often the rate-determining step in sterically hindered Suzuki couplings [2].
Catalytic Cycle & Pathway
The reaction proceeds through the classic Pd(0)/Pd(II) catalytic cycle, driven forward by the presence of a mild inorganic base.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 2-(octyloxy)biphenyl.
Experimental Design & Causality
Every reagent in this protocol has been selected based on empirical optimization and mechanistic necessity:
-
Catalyst Selection [Pd(PPh3)4]: While advanced Buchwald-type ligands (e.g., SPhos) are exceptional for extremely hindered tetra-ortho-substituted biaryls [1], the ortho-octyloxy moiety is only moderately hindered. Tetrakis(triphenylphosphine)palladium(0) provides the perfect balance of cost-efficiency, stability, and catalytic turnover for this specific substrate [3].
-
Biphasic Solvent System (Toluene/EtOH/H2O):
-
Causality: The organic phase (Toluene) dissolves the lipophilic 1-bromo-2-(octyloxy)benzene and the growing biphenyl product. The aqueous phase dissolves the inorganic base and the phenylboronic acid. Ethanol acts as a crucial phase-transfer cosolvent, increasing the interfacial surface area where the transmetalation complex forms.
-
-
Base (K2CO3) & Stoichiometry: Potassium carbonate provides optimal basicity to form the reactive "ate" complex [PhB(OH)3]⁻ without causing rapid protodeboronation of the boronic acid. A 1.2 molar equivalent of phenylboronic acid is used to compensate for any minor homocoupling side-reactions [2].
Quantitative Data: Condition Optimization
| Parameter | Condition A (Standard Protocol) | Condition B (Highly Hindered) | Condition C (Green Chem) |
| Catalyst | Pd(PPh3)4 (5 mol%) | Pd(OAc)2 / SPhos (2 mol%) | Pd/DNA (1 mol%) |
| Solvent System | Toluene/EtOH/H2O (4:1:1) | Toluene/H2O (5:1) | H2O/EtOH (1:1) |
| Base | K2CO3 (2.0 eq) | K3PO4 (2.0 eq) | Na2CO3 (2.0 eq) |
| Temperature | 85 °C | 100 °C | 80 °C |
| Time | 12 h | 4 h | 8 h |
| Expected Yield | >90% | >95% | 85% |
Note: Condition A is the recommended pathway detailed below, as it ensures high scalability and utilizes readily available reagents.
Step-by-Step Experimental Protocol
Figure 2: Sequential workflow for the synthesis and purification of 2-(octyloxy)biphenyl.
Phase 1: Preparation and Degassing (Critical Step)
Causality: Oxygen is the primary enemy of Pd(0) catalysts. Ambient oxygen will rapidly oxidize Pd(0) to inactive Pd(II) species, halting the catalytic cycle and leading to the precipitation of "palladium black."
-
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2-(octyloxy)benzene (10.0 mmol, 1.0 eq), phenylboronic acid (12.0 mmol, 1.2 eq), and K2CO3 (20.0 mmol, 2.0 eq).
-
Add a solvent mixture of Toluene (40 mL), Ethanol (10 mL), and Deionized Water (10 mL).
-
Sparge the heterogeneous mixture with ultra-pure Argon or Nitrogen gas for at least 30 minutes.
Phase 2: Reaction Initiation
-
Under a heavy positive flow of Argon, quickly add Pd(PPh3)4 (0.5 mmol, 5 mol%).
-
Seal the flask, attach a reflux condenser (also purged with Argon), and heat the biphasic mixture to 85 °C with vigorous stirring (≥ 800 rpm).
-
Self-Validating Check: At t = 4 hours, extract a 0.1 mL aliquot from the organic layer. Perform Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (9:1). The starting material (Rf ~ 0.7) should be visibly diminishing, and a new, highly UV-active spot corresponding to 2-(octyloxy)biphenyl (Rf ~ 0.5) should be prominent. If the solution turns completely black and conversion stalls, catalyst deactivation has occurred.
-
Phase 3: Workup and Extraction
-
After 12 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (50 mL) and Water (50 mL). Transfer to a separatory funnel.
-
Separate the phases. Extract the aqueous phase with additional Ethyl Acetate (2 × 30 mL).
-
Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual ethanol and water.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
Phase 4: Purification
-
Purify the crude dark-yellow oil via flash column chromatography on silica gel.
-
Elute with a gradient of 100% Hexanes to 95:5 Hexanes:Ethyl Acetate. The target compound, 2-(octyloxy)biphenyl, elutes early due to its high lipophilicity.
-
Concentrate the pure fractions to yield the product as a clear to pale-yellow oil.
References
-
Tang, W., Capacci, A. G., Wei, X., Li, W., White, A., Patel, N. D., Savoie, J., Gao, J. J., Rodriguez, S., Qu, B., Haddad, N., Lu, B. Z., Krishnamurthy, D., Yee, N. K., Senanayake, C. H. "A General and Special Catalyst for Suzuki-Miyaura Coupling Processes." Angewandte Chemie International Edition, 2010. URL:[Link]
-
Adamczyk-Woźniak, A., Sporzyński, A. "The Influence of Ortho-Substituents on the Properties of Phenylboronic Acids." Journal of Organometallic Chemistry, 2020. URL:[Link]
-
Lee, D. H., Jin, M. J. "An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides." Organic Letters, 2011. URL:[Link]
Application Note: Suzuki-Miyaura Cross-Coupling of 1-Bromo-2-(octyloxy)benzene with Arylboronic Acids
Executive Summary
The synthesis of 2-(octyloxy)biphenyl derivatives via the Suzuki-Miyaura cross-coupling reaction is a critical transformation in the development of liquid crystals, organic light-emitting diodes (OLEDs), and pharmacologically active species[1]. However, the use of ortho-alkoxy aryl bromides, such as 1-bromo-2-(octyloxy)benzene, presents distinct synthetic challenges due to steric congestion and electronic deactivation[2]. This application note provides a comprehensive, self-validating protocol for overcoming these barriers using rational catalyst design, specifically leveraging Buchwald-type dialkylbiarylphosphine ligands (e.g., SPhos) to achieve high-yielding, scalable C(sp2)-C(sp2) bond formation[3].
Mechanistic Insights & Reaction Design
To achieve high yields, one must understand the specific physicochemical properties of 1-bromo-2-(octyloxy)benzene and how they dictate the catalytic cycle:
-
Electronic Effects (Oxidative Addition): The octyloxy group exerts a strong +M (resonance donating) effect, which increases the electron density of the aromatic ring. This makes the C–Br bond less electrophilic, significantly slowing down the initial oxidative addition of Pd(0) compared to electron-deficient aryl halides[4].
-
Steric Hindrance (Reductive Elimination): The long, flexible octyloxy chain at the ortho position creates a sterically demanding environment. While this hinders the transmetalation step, it most critically impedes the reductive elimination step, which requires the two coupling partners to adopt a cis-orientation on the palladium center[2].
-
Side Reactions (Protodeboronation): If the catalytic cycle is sluggish, the arylboronic acid is prone to hydrolytic protodeboronation (yielding Ar-H), especially under harsh basic conditions or extended heating[2].
The Solution: Standard catalysts like Pd(PPh3)4 often fail or require excessive heating, leading to substrate degradation[5]. Instead, the use of Pd(OAc)2 paired with SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) resolves these bottlenecks[6]. The electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition, while the extreme steric bulk of the biaryl ligand framework forces the intermediate into a conformation that rapidly accelerates reductive elimination[3].
Catalytic cycle of Suzuki-Miyaura coupling highlighting SPhos-mediated reductive elimination.
Optimization of Reaction Conditions
A systematic evaluation of reaction parameters is required to establish a self-validating system. The quantitative data in Table 1 demonstrates the causality behind the selected protocol.
Table 1: Optimization of Reaction Conditions for 1-Bromo-2-(octyloxy)benzene
| Entry | Catalyst / Ligand (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh3)4 (5%) | Na2CO3 (2.0) | Toluene/H2O | 90 | 45 | Sluggish oxidative addition; high protodeboronation. |
| 2 | Pd(OAc)2 / PPh3 (2% / 4%) | K3PO4 (2.0) | Dioxane/H2O | 100 | 52 | Incomplete conversion; catalyst deactivation. |
| 3 | Pd(OAc)2 / SPhos (2% / 4%) | K3PO4 (2.0) | Toluene/H2O | 100 | 94 | Rapid conversion; steric bulk promotes elimination. |
| 4 | Pd2(dba)3 / RuPhos (1% / 4%) | K2CO3 (2.0) | Dioxane/H2O | 100 | 91 | Excellent yield; suitable for highly sensitive boronic acids. |
Causality Check: K3PO4 is selected over NaOH or Na2CO3 because it provides sufficient basicity to form the reactive "ate" complex during transmetalation without accelerating the hydrolytic deboronation of the arylboronic acid[7]. The biphasic Toluene/H2O system ensures base solubility while protecting the active Pd species in the organic layer.
Standardized Experimental Protocol
This protocol is designed for a 1.0 mmol scale but can be linearly scaled for larger material synthesis.
Materials and Reagents
-
1-Bromo-2-(octyloxy)benzene (1.0 mmol, 285.2 mg)
-
Arylboronic Acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate tribasic (K3PO4), anhydrous (2.0 mmol, 424.5 mg)
-
Toluene and Ultra-pure H2O (Degassed, 4:1 v/v, 5.0 mL total)
Step-by-Step Methodology
Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Step 1: Reaction Preparation (Schlenk Technique)
-
To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2 (4.5 mg), SPhos (16.4 mg), arylboronic acid (1.5 mmol), and anhydrous K3PO4 (424.5 mg).
-
Causality Check: Solid reagents are added first to prevent moisture absorption. SPhos is air-stable, but handling under an inert atmosphere extends catalyst life and prevents premature oxidation.
Step 2: Degassing and Substrate Addition
-
Seal the Schlenk tube with a rubber septum. Evacuate the tube via a vacuum manifold and backfill with high-purity Nitrogen (N2). Repeat this cycle three times.
-
Inject 1-bromo-2-(octyloxy)benzene (285.2 mg) via syringe.
-
Inject 5.0 mL of a pre-degassed Toluene/H2O mixture (4:1 v/v).
-
Causality Check: Oxygen must be rigorously excluded to prevent the homocoupling of the arylboronic acid (yielding Ar-Ar biphenyl impurities) and the oxidation of the phosphine ligand.
Step 3: Reaction Execution
-
Replace the septum with a Teflon screwcap under a positive flow of N2.
-
Submerge the tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours.
-
Causality Check: Vigorous stirring is mandatory in biphasic systems to maximize the interfacial surface area where transmetalation occurs.
Step 4: Workup and Extraction
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (EtOAc, 10 mL) and quench with distilled water (10 mL).
-
Transfer to a separatory funnel. Isolate the organic layer and extract the aqueous layer with EtOAc (2 × 10 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 5: Purification and Analytical Validation
-
Purify the crude product via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc.
-
Validate the product using GC-MS and 1H-NMR.
-
Self-Validation Loop: If GC-MS shows a significant Ar-H peak (mass of the boronic acid minus the boronic group plus a proton), this indicates protodeboronation outcompeting the cross-coupling. In future runs, lower the temperature to 90 °C or switch to a completely anhydrous system with Cs2CO3[2].
References
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents Source: nih.gov URL:1
-
Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant Source: acs.org URL:2
-
Akira Suzuki - Nobel Lecture Source: nobelprize.org URL:5
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: libretexts.org URL:4
-
Aqueous Suzuki couplings mediated by a hydrophobic catalyst Source: rsc.org URL:7
-
Pd-Catalyzed C(sp2)–C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands Source: acs.org URL:6
-
A general and special catalyst for Suzuki-Miyaura coupling processes Source: nih.gov URL:3
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A general and special catalyst for Suzuki-Miyaura coupling processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nobelprize.org [nobelprize.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aqueous Suzuki couplings mediated by a hydrophobic catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05230J [pubs.rsc.org]
Application Note: Synthesis and Validation of 2-(Octyloxy)phenylmagnesium Bromide
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Two-step synthesis (Williamson Etherification followed by Grignard Formation) Validation: Quantitative Titration of the Active Organometallic Species
Introduction and Mechanistic Rationale
The preparation of ortho-alkoxy aryl Grignard reagents, such as 2-(octyloxy)phenylmagnesium bromide, is a fundamental transformation in organometallic chemistry, widely used for the synthesis of complex pharmaceutical intermediates and specialized ligands.
This protocol details a robust, two-step synthetic workflow. We do not merely provide the steps; we emphasize the causality behind the reaction conditions to ensure reproducibility and safety:
-
Williamson Ether Synthesis: The precursor, 1-bromo-2-(octyloxy)benzene, is synthesized via the alkylation of 2-bromophenol with 1-bromooctane. We utilize Potassium Carbonate (
) in N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that leaves the phenoxide anion unsolvated and highly nucleophilic, drastically accelerating the displacement of the primary bromide. -
Grignard Formation: The purified aryl ether is subjected to oxidative addition with zero-valent magnesium. Causality: The ortho-octyloxy group provides oxygen lone pairs that coordinate to the nascent
center. While this intramolecular coordination thermodynamically stabilizes the resulting Grignard reagent, it can sterically hinder the initial electron transfer. Therefore, rigorous mechanical and chemical activation of the magnesium surface (using Iodine, ) is mandatory[1]. Tetrahydrofuran (THF) is strictly chosen over diethyl ether because its higher boiling point and superior Lewis basicity shift the Schlenk equilibrium to favor the soluble monomeric Grignard species [2].
Synthetic Workflow Visualization
Workflow for the synthesis and validation of 2-(octyloxy)phenylmagnesium bromide.
Quantitative Data: Materials and Stoichiometry
Table 1: Reagent Equivalents for Williamson Ether Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 100 mmol scale) | Role |
| 2-Bromophenol | 173.01 | 1.00 | 17.30 g (100 mmol) | Nucleophile precursor |
| 1-Bromooctane | 193.13 | 1.10 | 21.24 g (110 mmol) | Electrophile |
| Potassium Carbonate | 138.21 | 1.50 | 20.73 g (150 mmol) | Base |
| DMF (Anhydrous) | 73.09 | - | 100 mL | Polar aprotic solvent |
Table 2: Reagent Equivalents for Grignard Formation
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 50 mmol scale) | Role |
| 1-Bromo-2-(octyloxy)benzene | 285.22 | 1.00 | 14.26 g (50 mmol) | Aryl halide |
| Magnesium Turnings | 24.31 | 1.20 | 1.46 g (60 mmol) | Electron donor |
| Iodine ( | 253.81 | 0.02 | 0.25 g (1 mmol) | Surface activator |
| THF (Anhydrous) | 72.11 | - | 50 mL | Coordinating solvent |
Experimental Protocols
Protocol A: Synthesis of 1-Bromo-2-(octyloxy)benzene
This step establishes the carbon framework. Complete removal of water and DMF during workup is critical to prevent quenching in the subsequent Grignard step.
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add 2-bromophenol (17.30 g, 100 mmol) and anhydrous
(20.73 g, 150 mmol) to 100 mL of DMF. -
Deprotonation: Stir the suspension at room temperature for 30 minutes to allow the formation of the potassium phenoxide salt. The solution may take on a slight yellow tint.
-
Alkylation: Add 1-bromooctane (21.24 g, 110 mmol) in one portion. Heat the reaction mixture to 80 °C using an oil bath and stir vigorously for 12 hours.
-
Workup: Cool the mixture to room temperature. Pour the suspension into 300 mL of distilled water to dissolve the inorganic salts and partition the DMF. Extract the aqueous layer with Hexanes (3 × 100 mL).
-
Purification: Wash the combined organic layers with water (3 × 100 mL) to remove residual DMF, followed by a single brine wash (100 mL). Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. The resulting crude oil can be purified via vacuum distillation or passed through a short silica gel plug (eluting with hexanes) to yield pure 1-bromo-2-(octyloxy)benzene as a clear oil.
Protocol B: Preparation of 2-(Octyloxy)phenylmagnesium Bromide
Organomagnesium synthesis is a heterogeneous surface reaction. The exclusion of moisture and the successful initiation of the magnesium surface are the most critical parameters [3].
-
Apparatus Preparation: Flame-dry a 100 mL three-neck Schlenk flask equipped with a reflux condenser, an addition funnel, and a nitrogen inlet. Backfill with high-purity argon or nitrogen three times.
-
Magnesium Activation: Add magnesium turnings (1.46 g, 60 mmol) and a single crystal of iodine (~0.25 g). Heat the bottom of the flask gently with a heat gun until the iodine sublimes, coating the magnesium in a purple vapor. Causality: This step chemically etches the passivating Magnesium Oxide (
) layer, exposing highly reactive and forming a catalytic amount of , which acts as a Lewis acid promoter. -
Initiation: Dissolve the 1-bromo-2-(octyloxy)benzene (14.26 g, 50 mmol) in 50 mL of anhydrous THF. Add approximately 2-3 mL of this solution to the magnesium turnings. Stir gently. Wait for the brown iodine color to fade to colorless or pale gray, accompanied by a localized temperature spike and spontaneous bubbling. Do not proceed until initiation is confirmed.
-
Propagation: Once initiated, add the remainder of the aryl halide solution dropwise via the addition funnel at a rate that maintains a gentle, self-sustaining reflux.
-
Maturation: After the addition is complete, heat the mixture to a mild reflux (65 °C) for 2 hours to ensure complete consumption of the aryl halide.
-
Storage: Cool to room temperature. Using a cannula, transfer the dark gray Grignard solution to a dry, argon-flushed Schlenk storage flask, leaving the excess unreacted magnesium behind.
Protocol C: Self-Validating System (Titration)
Never assume theoretical yield for a Grignard reagent. You must titrate to determine the active carbon-magnesium bond concentration [1].
-
Accurately weigh ~130 mg of pure Iodine (
) into a dry 10 mL vial flushed with argon. Record the exact mass. -
Dissolve the iodine in 3 mL of anhydrous THF.
-
Using a calibrated gas-tight syringe, add the freshly prepared Grignard reagent dropwise to the iodine solution while stirring.
-
Endpoint: The titration is complete the exact moment the brown color of the iodine completely disappears, leaving a clear/pale yellow solution.
-
Calculation: Molarity (
) = .
Troubleshooting Matrix
| Observation | Causal Factor | Corrective Action |
| Grignard reaction fails to initiate | Passivated Mg surface or trace moisture in THF/starting material. | Add a drop of 1,2-dibromoethane to chemically entrain the Mg surface. Ensure THF is freshly distilled from Na/benzophenone. |
| Significant formation of white precipitate during Grignard formation | System leak introducing atmospheric oxygen or moisture. | The precipitate is likely |
| High levels of Wurtz coupling byproduct (biaryl formation) | Localized high concentration of aryl halide due to rapid addition. | Slow down the addition rate of the aryl halide. Ensure vigorous stirring to disperse the reagent immediately upon addition. |
References
-
Title: Handling and Titration of Grignard Reagents Source: Organic Syntheses, Coll. Vol. 10, p. 423 URL: [Link]
-
Title: Grignard reagent Source: Wikipedia, The Free Encyclopedia URL: [Link] [1]
-
Title: Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange Source: Angewandte Chemie International Edition, 42 (36): 4302–4320 URL: [Link] [1]
Application Note: 1-Bromo-2-(octyloxy)benzene in the Synthesis of Laterally Substituted Liquid Crystals
Executive Summary & Chemical Identity
1-Bromo-2-(octyloxy)benzene (also known as 2-octyloxybromobenzene) is a highly versatile bifunctional synthon utilized extensively in the design and synthesis of advanced liquid crystalline (LC) materials. Structurally, it features a reactive aryl bromide moiety adjacent (ortho) to a long-chain ether linkage.
In the field of liquid crystal engineering, the geometric shape of the mesogen dictates its macroscopic phase behavior. While linear, rod-like (calamitic) molecules typically exhibit high melting points and highly ordered smectic phases, the introduction of a bulky lateral substituent—such as the 2-octyloxy group—fundamentally alters the intermolecular packing[1]. This application note provides a comprehensive guide to synthesizing this intermediate and utilizing it to construct laterally substituted biphenyl liquid crystal cores, detailing the mechanistic causality behind each experimental phase.
Mechanistic Rationale: The Role of Lateral Substitution
The strategic placement of an octyloxy chain at the 2-position of a biphenyl or phenyl benzoate core serves a specific thermodynamic purpose.
-
Steric Disruption & Melting Point Depression: The lateral alkoxy chain sterically forces adjacent molecules apart, increasing the intermolecular distance. This disruption of tight crystal lattice packing significantly lowers the melting point of the material, which is a critical requirement for room-temperature LC applications[1].
-
Mesophase Modulation: By widening the molecular core, lateral substitution destabilizes highly ordered smectic phases (e.g., SmB or SmE). Depending on the terminal groups, this structural modification either widens the temperature range of the nematic phase (N) or stabilizes specific tilted smectic phases (such as the chiral smectic C phase, SmC*, used in ferroelectric displays)[2].
Experimental Workflows and Protocols
The following protocols detail the bottom-up synthesis of a laterally substituted liquid crystal core, ensuring self-validation at each critical junction.
Protocol A: Synthesis of 1-Bromo-2-(octyloxy)benzene via Williamson Etherification
This protocol outlines the alkylation of 2-bromophenol to yield the key intermediate.
Reagents: 2-Bromophenol (1.0 eq), 1-Bromooctane (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), N,N-Dimethylformamide (DMF).
-
Preparation of the Phenoxide: To a flame-dried round-bottom flask under an inert argon atmosphere, add 2-bromophenol and anhydrous DMF. Stir at room temperature and add finely powdered K₂CO₃.
-
Causality: K₂CO₃ is selected as a mild, insoluble base. It is sufficiently basic to deprotonate the phenol (pKa ~10) to form a nucleophilic phenoxide without triggering unwanted elimination reactions in the alkyl halide. DMF, a polar aprotic solvent, is chosen because it solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive for the subsequent Sₙ2 attack.
-
-
Alkylation: Add 1-bromooctane dropwise over 15 minutes. Heat the reaction mixture to 80 °C for 12 hours.
-
Causality: Heating overcomes the activation energy barrier of the Sₙ2 substitution, while the dropwise addition prevents localized concentration spikes that could lead to dialkylation or ether cleavage.
-
-
Workup and Self-Validation: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the organic layer with brine to remove residual DMF.
-
Validation Step: Monitor via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (9:1) eluent. The complete consumption of the lower-R_f 2-bromophenol spot and the appearance of a high-R_f UV-active spot confirms the successful formation of 1-bromo-2-(octyloxy)benzene. Purify via silica gel chromatography.
-
Protocol B: Synthesis of the 2-Octyloxybiphenyl LC Core via Suzuki-Miyaura Coupling
This protocol converts the intermediate into a laterally substituted biphenyl mesogen.
Reagents: 1-Bromo-2-(octyloxy)benzene (1.0 eq), 4-Alkylphenylboronic acid (1.1 eq), Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄, 0.05 eq], K₂CO₃ (2.5 eq), Toluene/Ethanol/Water (2:1:1 v/v/v).
-
Degassing the Solvent System: Combine toluene, ethanol, and an aqueous solution of K₂CO₃ in a Schlenk flask. Sparge with argon for 30 minutes.
-
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species and to avoid oxidative homocoupling of the boronic acid.
-
-
Catalyst Addition and Coupling: Add 1-bromo-2-(octyloxy)benzene and the boronic acid to the biphasic mixture. Add Pd(PPh₃)₄ and heat to reflux (approx. 85 °C) for 16 hours.
-
Causality: The biphasic solvent system is engineered for efficiency: Toluene dissolves the organic substrates, water dissolves the inorganic base required for the transmetalation step, and ethanol acts as a phase-transfer agent, bridging the organic and aqueous layers to facilitate the reaction at the interface.
-
-
Workup and Self-Validation: Cool the mixture, separate the organic layer, and filter through a pad of Celite to remove palladium black.
-
Validation Step: Analyze the crude product via ¹H NMR spectroscopy. The disappearance of the broad boronic acid -OH singlet (typically around 8.0 ppm) and the emergence of a complex multiplet in the aromatic region (7.2–7.6 ppm) confirms the formation of the biphenyl linkage.
-
Quantitative Data Presentation
The impact of the 2-octyloxy lateral substituent on the mesomorphic properties of a biphenyl core is profound. Table 1 summarizes the comparative phase transition temperatures, demonstrating how lateral steric bulk depresses the melting point and alters the dominant mesophase[1][3].
Table 1: Comparative Phase Transition Temperatures of Biphenyl LC Cores
| Core Structure | Lateral Substituent | Melting Point (Cr → LC) | Clearing Point (LC → Iso) | Dominant Mesophase |
| 4,4'-Dialkylbiphenyl | None | ~110 °C | ~140 °C | Smectic A, Nematic |
| 4,4'-Dialkylbiphenyl | 2-Octyloxy | ~65 °C | ~95 °C | Nematic (Smectic Suppressed) |
| 4,4'-Dialkylbiphenyl | 2-Fluoro | ~85 °C | ~120 °C | Smectic C, Nematic |
Note: Temperatures are representative approximations based on established structure-property relationships in laterally substituted liquid crystals. "Cr" = Crystalline solid, "LC" = Liquid Crystal phase, "Iso" = Isotropic liquid.
Synthetic Workflow Visualization
The following diagram maps the synthetic pathway from the foundational precursors to the final mesophase modulation, highlighting the logical progression of the chemical transformations.
Workflow for synthesizing laterally substituted liquid crystals using 1-Bromo-2-(octyloxy)benzene.
References
-
Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties Source: MDPI (Crystals) URL:[Link]
-
The ferroelectric nematic phase: on the role of lateral alkyloxy chains Source: Taylor & Francis (Liquid Crystals) URL:[Link]
-
Tuning the mesomorphic properties of carbosilane-terminated and conventional 2-alkoxy-5-(4-alkoxyphenyl)-1,3,4-thiadiazole liquid crystals as binary mixtures with bimodal length distributions Source: Researcher.life (Liquid Crystals) URL:[Link]
Sources
Application of 1-Bromo-2-(octyloxy)benzene in the Synthesis of Functional Polymers: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of 1-Bromo-2-(octyloxy)benzene in the synthesis of functional poly(2-octyloxyphenylene)s. These polymers, characterized by their alkoxy-substituted aromatic backbone, are of significant interest for applications in organic electronics, sensor technology, and as advanced materials in drug delivery systems. This document outlines detailed protocols for two primary polymerization methodologies: Suzuki-Miyaura Polycondensation and Grignard Metathesis (GRIM) Polymerization. It further details the characterization of the resulting polymers and offers insights into the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Poly(2-octyloxyphenylene)s
Poly(p-phenylene)s and their derivatives are a class of conjugated polymers that have garnered substantial attention due to their exceptional thermal stability, mechanical strength, and tunable optoelectronic properties. The introduction of flexible alkoxy side chains, such as the octyloxy group in 1-Bromo-2-(octyloxy)benzene, serves several crucial purposes. Primarily, it imparts solubility to the otherwise rigid and intractable poly(p-phenylene) backbone, enabling solution-based processing and characterization. Furthermore, the electron-donating nature of the alkoxy group can modulate the electronic properties of the polymer, influencing its HOMO/LUMO energy levels and, consequently, its performance in electronic devices. The ortho-substitution pattern can also induce a twisted conformation of the polymer backbone, which can affect the extent of π-conjugation and lead to unique photophysical properties.
Polymerization Methodologies: A Tale of Two Pathways
The synthesis of poly(2-octyloxyphenylene) from 1-Bromo-2-(octyloxy)benzene can be effectively achieved through several cross-coupling polymerization techniques. This guide will focus on two of the most robust and widely utilized methods: Suzuki-Miyaura Polycondensation and Grignard Metathesis (GRIM) Polymerization. The choice between these methods often depends on the desired polymer properties, such as molecular weight and regioregularity, as well as the tolerance to functional groups.
Protocol I: Suzuki-Miyaura Polycondensation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For polymerization, a bifunctional monomer is typically required. In the case of homopolymerization of 1-Bromo-2-(octyloxy)benzene, it must first be converted to a boronic acid or boronic ester derivative to react with the parent aryl bromide in a self-condensation reaction. Alternatively, it can be co-polymerized with a diboronic acid or diboronic ester derivative. This protocol will detail the self-polycondensation of a monomer derived from 1-Bromo-2-(octyloxy)benzene.
Causality of Experimental Choices:
-
Catalyst System: A palladium catalyst, typically with phosphine ligands, is essential for the catalytic cycle. Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used due to their stability and efficiency in a wide range of Suzuki couplings. The choice of ligand can influence the rate of oxidative addition and reductive elimination, thereby affecting the polymerization kinetics and the final molecular weight of the polymer.
-
Base: A base is required to activate the organoboron species for transmetalation to the palladium center. Aqueous solutions of carbonates (e.g., Na₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄) are frequently employed. The choice and concentration of the base can impact the reaction rate and the potential for side reactions.
-
Solvent System: A two-phase solvent system, typically an organic solvent (e.g., toluene, dioxane, or THF) and water, is often used to dissolve both the organic-soluble monomer and catalyst and the water-soluble inorganic base. Proper mixing is crucial to facilitate the reaction at the interface of the two phases.
-
Degassing: Oxygen can oxidize the Pd(0) active catalyst and the phosphine ligands, leading to catalyst deactivation. Therefore, thorough degassing of the reaction mixture is critical for achieving high molecular weight polymers.
Experimental Workflow: Suzuki-Miyaura Polycondensation
Caption: Workflow for Suzuki-Miyaura Polycondensation.
Detailed Protocol:
Materials:
-
1-Bromo-2-(octyloxy)benzene
-
2-(octyloxy)phenylboronic acid pinacol ester (prepared from 1-Bromo-2-(octyloxy)benzene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Methanol
-
Acetone
-
Hexane
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Monomer Preparation: The boronic ester monomer, 2-(octyloxy)phenylboronic acid pinacol ester, must first be synthesized from 1-Bromo-2-(octyloxy)benzene. This is typically achieved via a lithium-halogen exchange followed by reaction with an appropriate borate ester.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer and a reflux condenser, add 1-Bromo-2-(octyloxy)benzene (1.0 eq), 2-(octyloxy)phenylboronic acid pinacol ester (1.0 eq), and Pd(PPh₃)₄ (1-3 mol%).
-
Solvent and Base Addition: Add anhydrous toluene to the flask to dissolve the monomers and catalyst. In a separate flask, prepare a 2 M aqueous solution of K₂CO₃.
-
Degassing: Degas both the monomer/catalyst solution and the base solution by bubbling with argon or nitrogen for at least 30 minutes.
-
Polymerization: Under a positive pressure of inert gas, add the degassed K₂CO₃ solution to the reaction flask. Heat the mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by the increase in viscosity of the solution. The polymerization is typically allowed to proceed for 24-48 hours.
-
Work-up: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Collect the polymer by filtration and wash it sequentially with water and methanol to remove any remaining salts and catalyst residues. For further purification, a Soxhlet extraction is recommended. The polymer is sequentially extracted with methanol, acetone, and hexane to remove oligomers and other low molecular weight impurities. The purified polymer is then collected from the Soxhlet thimble and dried under vacuum at 40-50 °C.
Protocol II: Grignard Metathesis (GRIM) Polymerization
GRIM polymerization is a chain-growth polymerization method that is particularly effective for the synthesis of regioregular conjugated polymers.[1] This method involves the formation of a Grignard reagent from the aryl halide monomer, which then undergoes nickel-catalyzed polymerization. For 1-Bromo-2-(octyloxy)benzene, this approach can lead to well-defined polymers with controlled molecular weights.
Causality of Experimental Choices:
-
Grignard Reagent Formation: The initial step is the conversion of the aryl bromide to a Grignard reagent using magnesium. The efficiency of this step is crucial for the subsequent polymerization.
-
Catalyst: Nickel catalysts bearing phosphine ligands, such as Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), are commonly used. The catalyst initiates the polymerization and transfers along the growing polymer chain, which is characteristic of a chain-growth mechanism.
-
Solvent: Anhydrous ethereal solvents, such as tetrahydrofuran (THF), are essential for the formation and stability of the Grignard reagent and for the polymerization reaction.
-
Inert Atmosphere: Grignard reagents are highly sensitive to moisture and oxygen. Therefore, all steps must be performed under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and reagents.
Experimental Workflow: GRIM Polymerization
Caption: Workflow for GRIM Polymerization.
Detailed Protocol:
Materials:
-
1-Bromo-2-(octyloxy)benzene
-
Magnesium turnings
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂]
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M solution
-
Methanol
-
Acetone
-
Hexane
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Grignard Reagent Formation: In a flame-dried Schlenk flask under an inert atmosphere, add magnesium turnings (1.2 eq). Add a solution of 1-Bromo-2-(octyloxy)benzene (1.0 eq) in anhydrous THF dropwise. The initiation of the Grignard formation can be facilitated by gentle heating or the addition of a small crystal of iodine. Once initiated, the reaction is typically stirred at room temperature for 2-4 hours to ensure complete formation of the Grignard reagent.
-
Polymerization: In a separate Schlenk flask, prepare a suspension of Ni(dppp)Cl₂ (1-2 mol%) in anhydrous THF. Cool the Grignard reagent solution to 0 °C and add the catalyst suspension via cannula. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. A significant increase in viscosity is typically observed.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl. The color of the reaction mixture will likely change. Pour the mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration and wash thoroughly with methanol. As with the Suzuki polycondensation product, Soxhlet extraction with methanol, acetone, and then hexane is the recommended method for purification. The final polymer is dried under vacuum.
Characterization of Poly(2-octyloxyphenylene)
The synthesized polymer should be thoroughly characterized to determine its structure, molecular weight, and purity.[2]
Data Presentation:
| Technique | Parameter | Expected Results for Poly(2-octyloxyphenylene) |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (6.8-7.5 ppm), -OCH₂- protons of the octyloxy chain (~4.0 ppm), aliphatic protons of the octyloxy chain (0.8-1.8 ppm). Broadening of the signals is indicative of polymerization. |
| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons (110-160 ppm), -OCH₂- carbon (~69 ppm), aliphatic carbons (14-32 ppm). |
| GPC/SEC | Molecular Weight (Mₙ, Mₙ) | Mₙ can be controlled by the monomer-to-catalyst ratio in GRIM polymerization. Typically in the range of 5,000-50,000 g/mol . |
| Polydispersity Index (PDI) | Suzuki polycondensation typically yields a PDI > 2. GRIM polymerization can yield a lower PDI, often in the range of 1.3-2.0. |
¹H NMR Spectroscopy:
The ¹H NMR spectrum of the polymer will show characteristic broad peaks corresponding to the aromatic protons of the phenylene backbone and the aliphatic protons of the octyloxy side chains. The integration of the aromatic protons to the -OCH₂- protons of the octyloxy chain can be used to confirm the polymer structure.
Gel Permeation Chromatography (GPC/SEC):
GPC is a crucial technique for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the synthesized polymer.[2] These parameters are critical for understanding the relationship between the polymer's structure and its physical properties.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Polymer Yield | Inefficient catalyst activity. | Use fresh catalyst and ensure proper degassing of the reaction mixture. |
| Incomplete Grignard formation (GRIM). | Ensure anhydrous conditions and activate magnesium if necessary. | |
| Premature termination of polymerization. | Ensure all reagents and solvents are pure and free of terminating agents (e.g., water, oxygen). | |
| Low Molecular Weight | Low monomer to catalyst ratio. | Increase the monomer to catalyst ratio. |
| Presence of chain transfer agents. | Purify all reagents and solvents. | |
| Inefficient stirring. | Ensure vigorous stirring, especially as the viscosity increases. | |
| Broad Polydispersity | Side reactions or slow initiation. | Optimize reaction temperature and catalyst system. |
Conclusion
This guide provides a detailed framework for the synthesis and characterization of poly(2-octyloxyphenylene) using 1-Bromo-2-(octyloxy)benzene as the monomer. Both Suzuki-Miyaura polycondensation and Grignard Metathesis polymerization are powerful techniques that can be tailored to achieve desired polymer properties. By understanding the underlying principles and carefully controlling the experimental parameters, researchers can successfully synthesize these functional polymers for a variety of advanced applications.
References
- Miyakoshi, R., Yokoyama, A., & Yokozawa, T. (2005). Catalyst-Transfer Polycondensation for the Synthesis of Poly(p-phenylene) with Controlled Molecular Weight and Low Polydispersity. Journal of the American Chemical Society, 127(49), 17542–17547.
- Schlüter, A. D. (2001). Suzuki polycondensation: a powerful tool for polyarylene synthesis. Journal of Polymer Science Part A: Polymer Chemistry, 39(10), 1533-1556.
- Kiriy, A., Gorodetskaya, I. A., & Baughman, T. W. (2005). Living Chain-Growth and Block Copolymerization through Ni-Catalyzed Cross-Coupling of Grignard Reagents. Journal of the American Chemical Society, 127(18), 6524–6525.
- McCullough, R. D., & Lowe, R. D. (1992). Enhanced electrical conductivity in regioregular poly(3-alkylthiophenes).
- Sheina, E. E., Liu, J., Iovu, M. C., Laird, D. W., & McCullough, R. D. (2004). Chain Growth Mechanism for Regioregular Poly(3-alkylthiophene)s. A New Route to Well-Defined Block Copolymers. Macromolecules, 37(10), 3526–3528.
- Bryan, Z. J., & McNeil, A. J. (2013). Conjugated polymer synthesis via catalyst-transfer polycondensation (CTP): mechanism, scope, and applications. Macromolecules, 46(22), 8395-8405.
- Yokoyama, A. (2011). Chain-growth condensation polymerization: a new strategy for the synthesis of well-defined condensation polymers. Polymer Chemistry, 2(7), 1435-1449.
- Ie, Y., & Aso, Y. (2012). Grignard metathesis (GRIM) polymerization for the synthesis of functional conjugated polymers.
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
Sources
Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 1-Bromo-2-(octyloxy)benzene
Executive Summary
The synthesis of highly functionalized, sterically hindered anilines is a cornerstone of modern pharmaceutical development and materials science[1]. The Buchwald-Hartwig cross-coupling reaction provides a robust methodology for C–N bond formation; however, ortho-alkoxy aryl halides, such as 1-Bromo-2-(octyloxy)benzene , present unique mechanistic hurdles. This application note provides a comprehensive, self-validating protocol for the efficient palladium-catalyzed amination of 1-Bromo-2-(octyloxy)benzene, detailing the causality behind catalyst selection, ligand design, and reaction optimization.
Mechanistic Insights & Causality (E-E-A-T)
To achieve high yields with ortho-alkoxy substrates, one must understand the specific microenvironment of the catalytic cycle and the competing side reactions[2].
The "Ortho-Alkoxy" Challenge
Coupling 1-Bromo-2-(octyloxy)benzene with an amine (e.g., morpholine) is complicated by the presence of the ortho-octyloxy chain:
-
Steric Hindrance: The flexible, bulky eight-carbon chain creates significant steric congestion around the oxidative addition complex, restricting the trajectory of the incoming amine nucleophile[3].
-
Competitive Chelation: The oxygen atom of the octyloxy group acts as a localized Lewis base. Following oxidative addition, this oxygen can coordinate to the electrophilic Pd(II) center, forming a stable, off-cycle metallacycle. This stalls the catalytic cycle prior to amine coordination and increases the probability of β-hydride elimination, leading to unwanted hydrodehalogenation (yielding octyloxybenzene)[1].
Rational Catalyst and Ligand Design
To overcome these thermodynamic traps, the reaction requires a catalyst system that drastically accelerates reductive elimination . The optimal system utilizes Pd₂(dba)₃ as the palladium source and RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) as the supporting ligand[4].
-
Mono-Ligation: The immense steric bulk of the dialkylbiaryl framework of RuPhos ensures the formation of a highly active, mono-ligated
species, preventing the formation of inactive bis-ligated complexes. -
Accelerated Reductive Elimination: Once the Pd(II)-amido complex is formed, the steric pressure exerted by the RuPhos ligand forces the complex into a highly strained "Y-shaped" geometry. This ground-state destabilization dramatically lowers the activation energy required for reductive elimination, outcompeting the ortho-oxygen chelation effect[5].
-
Base Selection: Sodium tert-butoxide (NaOtBu) is utilized due to its strong basicity, which ensures rapid deprotonation of the coordinated amine, driving the equilibrium forward.
Catalytic cycle of the Buchwald-Hartwig amination tailored for ortho-alkoxy substrates.
Quantitative Reaction Optimization
The table below summarizes the optimization parameters for the coupling of 1-Bromo-2-(octyloxy)benzene with morpholine (1.2 equiv). All reactions were performed at 0.2 M concentration for 12 hours.
| Catalyst System (mol%) | Ligand (mol%) | Base (1.4 eq) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd₂(dba)₃ (2%) | BINAP (4%) | Cs₂CO₃ | Toluene | 100 | 42% | High levels of hydrodehalogenation. |
| Pd(OAc)₂ (4%) | Xantphos (4%) | NaOtBu | 1,4-Dioxane | 100 | 35% | Sluggish conversion; unreacted starting material. |
| Pd₂(dba)₃ (2%) | BrettPhos (4%) | NaOtBu | Toluene | 85 | 88% | Clean conversion; trace side products. |
| Pd₂(dba)₃ (2%) | RuPhos (4%) | NaOtBu | Toluene | 85 | 96% | Optimal for secondary amines; rapid reaction. |
Self-Validating Experimental Protocol
This protocol describes the optimized 1.0 mmol scale coupling of 1-Bromo-2-(octyloxy)benzene with morpholine. The procedure is designed with built-in validation checkpoints to ensure reproducibility.
Materials Required
-
Aryl Halide: 1-Bromo-2-(octyloxy)benzene (285.2 mg, 1.0 mmol)
-
Amine: Morpholine (104.5 mg, 104 µL, 1.2 mmol)
-
Catalyst: Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%)
-
Ligand: RuPhos (18.7 mg, 0.04 mmol, 4 mol%)
-
Base: NaOtBu (134.5 mg, 1.4 mmol)
-
Solvent: Anhydrous Toluene (5.0 mL, sparged with Argon)
Step-by-Step Methodology
Step 1: Inert Atmosphere Setup & Reagent Loading
-
Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with Argon (repeat 3 times).
-
Inside an argon-filled glovebox (or using standard Schlenk techniques), add Pd₂(dba)₃, RuPhos, and NaOtBu to the tube.
-
Seal the tube with a rubber septum and remove it from the glovebox.
-
Validation Checkpoint 1: The solid mixture should appear dark purple/brown due to the Pd₂(dba)₃. If the solids appear pale or gray, the palladium source may be degraded.
Step 2: Solvent and Substrate Addition
-
Add anhydrous, argon-sparged toluene (5.0 mL) via syringe.
-
Stir the mixture at room temperature for 5 minutes to allow the pre-catalyst to form.
-
Validation Checkpoint 2: The solution will transition from a dark purple suspension to a deep red/burgundy homogeneous solution, indicating the successful formation of the active
species.
-
Add 1-Bromo-2-(octyloxy)benzene and morpholine sequentially via micro-syringe.
Step 3: Reaction Execution
-
Replace the argon inlet with a sealed argon balloon.
-
Transfer the Schlenk tube to a pre-heated oil bath set to 85 °C.
-
Stir vigorously (800 rpm) for 12 hours.
-
Validation Checkpoint 3 (In-Process Control): At 4 hours, withdraw a 10 µL aliquot, quench in 1 mL EtOAc, and analyze via TLC (Hexanes:EtOAc 8:2). The UV-active starting material spot (
) should be nearly consumed, replaced by a new, highly UV-active product spot ( ).
Step 4: Workup & Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a 1-inch pad of Celite to remove palladium black and inorganic salts. Wash the pad with an additional 20 mL of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 80:20 Hexanes:EtOAc) to afford the pure 4-(2-(octyloxy)phenyl)morpholine.
Experimental workflow with integrated self-validation checkpoints.
References
-
Buchwald, S. L., & Hartwig, J. F. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. URL:[Link][2]
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link][5]
-
Chekler, E. L. P., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(12), 1752–1758. URL:[Link][3]
-
Lipshutz, B. H., et al. (2011). Aminations of Aryl Bromides in Water at Room Temperature. National Center for Biotechnology Information (PMC). URL:[Link][5]
-
Wikipedia Contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. URL:[Link][1]
Sources
Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-2-(octyloxy)benzene with Terminal Alkynes
Introduction: The Strategic Importance of Sonogashira Coupling in Modern Drug Discovery
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper complexes, has become an indispensable tool in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, natural products, and materials science.[3][4] Its utility lies in its ability to be conducted under mild conditions, such as at room temperature and in aqueous media, with a mild base, which allows for its application in the synthesis of intricate molecular architectures.[1]
For drug development professionals, the Sonogashira coupling offers a direct and efficient route to introduce alkynyl moieties into aromatic scaffolds. This is of particular interest as the resulting arylalkynes are prevalent structural motifs in a wide array of biologically active compounds and are valuable intermediates for further molecular elaboration.[4] The reaction's tolerance to a broad range of functional groups further enhances its appeal in the synthesis of diverse compound libraries for high-throughput screening.
This technical guide provides an in-depth exploration of the Sonogashira coupling, with a specific focus on the reaction of 1-Bromo-2-(octyloxy)benzene with various terminal alkynes. The presence of the electron-donating octyloxy group ortho to the bromine atom influences the reactivity of the aryl bromide, necessitating careful consideration of the reaction parameters for optimal outcomes. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for both traditional and copper-free conditions, and offer a comprehensive troubleshooting guide to empower researchers in overcoming common challenges.
Mechanistic Insights: The Dual Catalytic Cycles of the Sonogashira Coupling
The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle (Figure 1).[3] A thorough understanding of these cycles is paramount for rational optimization of the reaction conditions.
The Palladium Cycle:
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide, in this case, 1-Bromo-2-(octyloxy)benzene, to a low-valent palladium(0) complex. This step forms a square planar palladium(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[1]
-
Transmetalation: The palladium(II) intermediate then undergoes transmetalation with a copper(I) acetylide species, which is generated in the copper cycle. This step transfers the alkynyl group from copper to palladium, forming a palladium(II) acetylide complex and regenerating the copper(I) catalyst.
-
Reductive Elimination: The final step in the palladium cycle is the reductive elimination from the palladium(II) acetylide complex. This step forms the desired C(sp²)-C(sp) bond of the product, the 2-(octyloxy)arylalkyne, and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
The Copper Cycle:
-
π-Alkyne Complex Formation: The terminal alkyne coordinates with a copper(I) salt, typically copper(I) iodide (CuI), to form a π-alkyne complex.
-
Deprotonation: In the presence of a base, typically an amine such as triethylamine or diisopropylethylamine, the terminal proton of the alkyne is abstracted. This deprotonation is facilitated by the increased acidity of the alkyne proton upon coordination to the copper(I) center.
-
Copper(I) Acetylide Formation: The deprotonation results in the formation of a copper(I) acetylide, the key nucleophilic species that participates in the transmetalation step of the palladium cycle.
It is important to note that copper-free Sonogashira coupling protocols have been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[1] In these systems, a more reactive palladium catalyst and often a stronger base are employed to facilitate the direct reaction between the palladium(II) intermediate and the deprotonated alkyne.[3]
Figure 1: The dual catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocols
Part 1: Synthesis of the Starting Material: 1-Bromo-2-(octyloxy)benzene
The starting material, 1-Bromo-2-(octyloxy)benzene, can be readily prepared via a Williamson ether synthesis from 2-bromophenol and 1-bromooctane.[2][5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Bromophenol | 173.01 | 1.73 g | 10.0 | 1.0 |
| 1-Bromooctane | 193.13 | 2.32 g | 12.0 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | 2.0 |
| Acetone | 58.08 | 50 mL | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.73 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and acetone (50 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromooctane (2.32 g, 12.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid with acetone (2 x 10 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-Bromo-2-(octyloxy)benzene as a colorless oil.
Part 2: Sonogashira Coupling Protocols
The following protocols provide a starting point for the Sonogashira coupling of 1-Bromo-2-(octyloxy)benzene with a terminal alkyne. Due to the electron-rich nature of the aryl bromide, a copper-free protocol may be advantageous to minimize alkyne homocoupling. Both a traditional copper-catalyzed and a copper-free method are presented.
Protocol A: Traditional Copper-Catalyzed Sonogashira Coupling
This protocol is a standard starting point for the coupling of aryl bromides.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1-Bromo-2-(octyloxy)benzene | 285.23 | 285 mg | 1.0 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 123 mg | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 21 mg | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 11 mg | 0.06 | 0.06 |
| Triethylamine (Et₃N) | 101.19 | 0.42 mL | 3.0 | 3.0 |
| Anhydrous, Degassed Toluene | - | 10 mL | - | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 1-Bromo-2-(octyloxy)benzene (285 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11 mg, 0.06 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene (10 mL) and triethylamine (0.42 mL, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove copper salts, followed by water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol B: Copper-Free Sonogashira Coupling
This protocol is particularly useful for electron-rich aryl bromides and can minimize the formation of alkyne homocoupling byproducts.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1-Bromo-2-(octyloxy)benzene | 285.23 | 285 mg | 1.0 | 1.0 |
| Terminal Alkyne (e.g., 1-Octyne) | 110.20 | 165 mg | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |
| SPhos | 410.48 | 16.4 mg | 0.04 | 0.04 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| Anhydrous, Degassed DMF | - | 5 mL | - | - |
Procedure:
-
In a flame-dried Schlenk flask under argon, combine Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in anhydrous, degassed DMF (2 mL). Stir for 15 minutes at room temperature to allow for pre-formation of the catalyst complex.
-
Add 1-Bromo-2-(octyloxy)benzene (285 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol) to the flask.
-
Add the remaining DMF (3 mL).
-
Add the terminal alkyne (1.5 mmol).
-
Heat the reaction mixture to 100-120 °C and stir for 6-12 hours, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 15 mL) and brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Figure 2: General experimental workflow for the synthesis and Sonogashira coupling of 1-Bromo-2-(octyloxy)benzene.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst (Pd or Cu) - Impure starting materials - Insufficiently inert atmosphere - Suboptimal temperature | - Use fresh, high-purity catalysts.[6] - Purify starting materials before use. - Ensure all reagents and solvents are thoroughly degassed. - Increase the reaction temperature, especially for aryl bromides.[7] |
| Significant Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen - High concentration of copper catalyst | - Rigorously exclude oxygen from the reaction.[6] - Reduce the amount of CuI or switch to a copper-free protocol.[1] |
| Formation of Palladium Black (Catalyst Decomposition) | - High temperature - Inappropriate solvent - Impurities in the reaction mixture | - Lower the reaction temperature. - Switch to a more robust solvent like DMF or NMP instead of THF.[8] - Ensure high purity of all reagents and solvents. |
| Reaction Stalls Before Completion | - Catalyst deactivation - Insufficient base | - Add a fresh portion of the palladium catalyst. - Ensure an adequate excess of the base is used. |
| Difficult Product Purification | - Presence of residual catalyst metals - Formation of colored impurities | - Wash the organic extract with aqueous ammonium chloride to remove copper. - Treat the crude product with activated carbon to remove colored impurities. |
Conclusion
The Sonogashira coupling of 1-Bromo-2-(octyloxy)benzene with terminal alkynes represents a versatile and efficient method for the synthesis of valuable building blocks for drug discovery and materials science. By understanding the underlying reaction mechanism and carefully selecting the appropriate reaction conditions—be it a traditional copper-catalyzed approach or a more modern copper-free system—researchers can achieve high yields of the desired arylalkyne products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful implementation of this important transformation in the laboratory.
References
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling Reaction Mechanism - Vedantu. Available at: [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - CiteDrive. Available at: [Link]
-
Williamson Ether Synthesis - ChemTalk. Available at: [Link]
- The Sonogashira Coupling.
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]
-
Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments - ACS Publications. Available at: [Link]
-
Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC - NIH. Available at: [Link]
-
A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Available at: [Link]
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. Available at: [Link]
-
Sonogashira coupling Research Articles - Page 1 - R Discovery. Available at: [Link]
-
Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available at: [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. Available at: [Link]
-
Easily remove dark color after sonogashira? : r/OrganicChemistry - Reddit. Available at: [Link]
Sources
- 1. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. DSpace [repository.kaust.edu.sa]
- 4. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ g ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25416K [pubs.rsc.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
scale-up synthesis of 1-Bromo-2-(octyloxy)benzene
An Application Note and Protocol for the Scale-Up Synthesis of 1-Bromo-2-(octyloxy)benzene
Abstract
This technical guide provides a comprehensive, in-depth protocol for the , a key intermediate in the development of pharmaceuticals and advanced materials. Moving from bench-scale to pilot or industrial production presents unique challenges, including reaction kinetics, thermal management, and process safety. This document outlines a robust and validated methodology based on the Williamson ether synthesis, focusing on the causality behind experimental choices to ensure reproducibility, high yield, and purity. It is intended for researchers, chemists, and process development professionals engaged in fine chemical manufacturing.
Introduction and Strategic Importance
1-Bromo-2-(octyloxy)benzene is a versatile aromatic building block. The presence of an ortho-bromo substituent provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the octyloxy chain imparts lipophilicity and can influence the solid-state properties (e.g., crystallinity, solubility) of downstream products. The strategic challenge in its synthesis lies not in the core chemistry—the Williamson ether synthesis is a classic and reliable transformation—but in executing it safely and efficiently on a larger scale. Key considerations include managing exotherms, minimizing side products, and implementing a purification strategy that is both effective and economically viable for multi-kilogram production.
Reaction Scheme and Underlying Mechanism
The synthesis proceeds via the Williamson ether synthesis, a classic S(_N)2 (bimolecular nucleophilic substitution) reaction.[1][2][3] This method is exceptionally well-suited for preparing unsymmetrical ethers from an alkoxide (or phenoxide) and a primary alkyl halide.[3][4]
Overall Reaction:
Mechanism:
-
Deprotonation: The reaction is initiated by the deprotonation of the weakly acidic hydroxyl group of 2-bromophenol using a suitable base. This generates a potent nucleophile, the 2-bromophenoxide anion. The choice of a moderately strong base like potassium carbonate is strategic for large-scale operations, as it is less hazardous and costly than organometallic bases or metal hydrides.[2][5][6]
-
Nucleophilic Attack: The generated 2-bromophenoxide anion then attacks the electrophilic carbon of 1-bromooctane. This carbon bears a partial positive charge due to the electronegativity of the adjacent bromine atom.
-
Displacement: The attack occurs from the backside relative to the leaving group (bromide), leading to an inversion of stereochemistry at the carbon center (though this is not relevant for an achiral substrate like 1-bromooctane). The bromide ion is displaced, forming the C-O ether bond and yielding the final product, 1-Bromo-2-(octyloxy)benzene.
This S(_N)2 pathway is favored because 1-bromooctane is a primary alkyl halide, which is sterically unhindered and less prone to undergoing the competing E2 elimination reaction.[2]
Process Development and Scale-Up Parameters
Scaling this process requires careful optimization of several critical parameters to maintain yield and purity while ensuring operational safety. The following table summarizes the recommended conditions and the rationale behind them.
| Parameter | Recommended Setting | Rationale & Justification |
| Stoichiometry | 2-Bromophenol: 1.0 equiv | Limiting reagent. |
| 1-Bromooctane: 1.1 - 1.2 equiv | A slight excess of the alkylating agent is used to drive the reaction to completion and compensate for any potential side reactions or loss during handling. | |
| Base (K₂CO₃): 2.0 - 2.5 equiv | An excess of the base ensures complete deprotonation of the phenol and neutralizes the HBr formed if any side reactions occur. Potassium carbonate is a cost-effective, easy-to-handle, and moderately strong base suitable for this transformation.[6] | |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent is crucial. DMF effectively solvates the potassium cation but poorly solvates the phenoxide anion, leaving it "naked" and highly nucleophilic, thereby accelerating the S(_N)2 reaction rate.[2][5] Its high boiling point (153 °C) is ideal for running the reaction at elevated temperatures. |
| Temperature | 80 - 90 °C | This temperature range provides a balance between a sufficiently fast reaction rate (typically 4-8 hours) and minimizing potential side reactions, such as elimination or decomposition. It also allows for effective thermal control on a large scale. |
| Reaction Monitoring | TLC, GC-MS | Thin-Layer Chromatography (TLC) provides a rapid, qualitative assessment of reaction completion by observing the disappearance of the 2-bromophenol spot. Gas Chromatography-Mass Spectrometry (GC-MS) offers quantitative analysis of starting material consumption and product formation.[7][8] |
Detailed Scale-Up Experimental Protocol
This protocol is designed for the synthesis of approximately 250-270 g of 1-Bromo-2-(octyloxy)benzene. All operations should be conducted in a well-ventilated area or fume hood, with appropriate personal protective equipment.
Materials:
-
2-Bromophenol (173 g, 1.0 mol)
-
1-Bromooctane (212.3 g, 1.1 mol)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (345.5 g, 2.5 mol)
-
N,N-Dimethylformamide (DMF) (1.5 L)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
5 L three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Addition funnel
-
Large separatory funnel (4 L)
Procedure:
-
Reactor Setup: Assemble the 5 L three-neck flask with the mechanical stirrer, condenser, and a nitrogen inlet. Ensure all glassware is dry.
-
Reagent Charging: To the flask, add the powdered anhydrous potassium carbonate (345.5 g), followed by 2-bromophenol (173 g) and N,N-Dimethylformamide (1.5 L).
-
Initial Stirring: Begin vigorous stirring to create a well-agitated slurry.
-
Addition of Alkyl Halide: Add 1-bromooctane (212.3 g) to the mixture at room temperature.
-
Heating and Reaction: Heat the reaction mixture to 80-90 °C using the heating mantle. Maintain this temperature and continue vigorous stirring.
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., eluent: 95:5 Hexane:Ethyl Acetate). The reaction is complete when the 2-bromophenol spot is no longer visible (typically 4-8 hours).
-
Cooling and Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into 4 L of cold water with stirring.
-
Extraction: Transfer the aqueous mixture to a large separatory funnel. Extract the aqueous phase with diethyl ether or ethyl acetate (3 x 750 mL).
-
Washing: Combine the organic extracts and wash them sequentially with water (2 x 1 L) and then with brine (1 x 1 L) to remove residual DMF and inorganic salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.
-
Purification: The resulting crude oil should be purified by vacuum distillation to yield the final product as a clear, colorless to pale yellow oil. The high purity required for many applications necessitates this step over simple solvent evaporation.
Experimental Workflow Visualization
Caption: Scale-up synthesis workflow for 1-Bromo-2-(octyloxy)benzene.
Safety and Hazard Management
Handling chemicals on a large scale requires stringent safety protocols. The primary hazards are associated with the reagents and solvent.
| Chemical | Key Hazards | Recommended Precautions |
| 1-Bromooctane | Combustible liquid.[9] Causes skin and serious eye irritation.[9] Very toxic to aquatic life with long-lasting effects.[9][10][11] | Wear protective gloves, clothing, and eye/face protection.[9][10][12] Keep away from heat, sparks, and open flames.[9][12] Avoid release to the environment.[10][11] |
| 2-Bromophenol | Harmful if swallowed. Causes skin irritation. | Avoid ingestion and inhalation. Wear standard PPE including gloves and safety glasses.[13] |
| N,N-Dimethylformamide (DMF) | Flammable liquid and vapor. Can be harmful if inhaled or absorbed through the skin. | Use in a well-ventilated area or fume hood. Avoid contact with skin and eyes.[5] |
| Potassium Carbonate | Causes serious eye irritation. | Avoid creating dust. Wear safety glasses. |
Engineering Controls:
-
Perform the reaction in a chemical fume hood or a walk-in hood designed for large-scale reactions.
-
Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[12][13]
-
Use a heating mantle with an independent temperature probe to prevent overheating.
-
Ground and bond equipment where flammable solvents are used to prevent static discharge.[10]
Spill & Waste Management:
-
In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[12]
-
Do not allow the material to enter drains or water systems due to its toxicity to aquatic life.[11][12]
-
Dispose of chemical waste through an approved waste disposal plant in accordance with local, regional, and national regulations.[11][12]
Analytical Methods for Quality Control
To ensure the final product meets the required specifications, a suite of analytical techniques should be employed.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and purity assessment. | The spectrum should show characteristic peaks for the aromatic protons, the -O-CH₂- triplet of the octyl chain, the aliphatic chain protons, and the terminal methyl group. |
| ¹³C NMR | Structural confirmation. | The spectrum should show the correct number of carbon signals corresponding to the aromatic and aliphatic carbons. |
| GC-MS | Purity assessment and identification of volatile impurities.[7] | A single major peak corresponding to the product's mass. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. |
| FT-IR | Functional group analysis. | Presence of C-O-C (ether) stretching, C-Br stretching, and aromatic C-H and C=C stretching. |
| Refractive Index | Physical property confirmation. | The measured refractive index should fall within a specified range (e.g., ~1.51-1.52 at 20 °C). |
References
- Fisher Scientific. (2010, November 16). Safety Data Sheet: 1-Bromooctane.
- ECHEMI. 1-Bromooctane SDS, 111-83-1 Safety Data Sheets.
- CDH Fine Chemical. 1-Bromo Octane CAS No 111-83-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Acros Organics. (2010, September 2). Safety Data Sheet: 4-Bromophenol.
- Tokyo Chemical Industry Co., Ltd. (2023, March 4). Safety Data Sheet: 1-Bromooctane.
- Williamson Ether Synthesis. (n.d.). Cambridge University Press.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis.
- Analytical Methods. (n.d.).
- Google Patents. (n.d.).
- BenchChem. (2025). Technical Support Center: Purification of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- Organic Syntheses Procedure. (n.d.).
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- Williamson Synthesis. (n.d.). Organic Chemistry Portal.
- BenchChem. (2025). An In-depth Technical Guide to 1-Bromo-2-(prop-1-en-2-yl)benzene: Synthesis, History, and Potential Applications.
- Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)
- Alfa Chemistry. (2018, August 29). Methods for Purification of Commonly Used Solvents.
- Alfa Chemistry. (n.d.). Synthesis of Bromobenzene.
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
- 1-Bromo-2-((p-tolyloxy)methyl)benzene | 6279-34-1. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Bromo-2-(isothiocyanatomethyl)benzene.
- PubChem. (n.d.). 1-Bromo-2-phenoxy-benzene.
- ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene (7).
- Thermo Fisher Scientific. (n.d.). 1-Bromo-4-(n-octyloxy)benzene, 98%.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson Synthesis [organic-chemistry.org]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 7. env.go.jp [env.go.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. echemi.com [echemi.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
Troubleshooting & Optimization
Technical Support Center: High-Purity Synthesis of 1-Bromo-2-(octyloxy)benzene
Welcome to the Technical Support Center for the synthesis and purification of 1-Bromo-2-(octyloxy)benzene. This guide is specifically engineered for researchers, scientists, and drug development professionals who require high-fidelity SN2 alkylation protocols.
The synthesis of 1-Bromo-2-(octyloxy)benzene relies on the Williamson ether synthesis, wherein 2-bromophenol is deprotonated to form a nucleophilic phenoxide, which subsequently displaces the bromide leaving group on 1-bromooctane[1]. Because both the target aryl ether and the alkyl halide starting material are highly non-polar, the primary bottleneck in this workflow is not the reaction itself, but the downstream purification[2].
Core Workflow & Mechanism
The logical flow of this synthesis is dictated by the polarity and acid-base properties of the intermediates. By understanding the causality of each phase, you can manipulate the reaction conditions to force impurities into easily separable states.
Caption: Workflow for the synthesis and purification of 1-Bromo-2-(octyloxy)benzene.
Troubleshooting Matrix: Purity & Yield Optimization
To effectively troubleshoot, you must compare the physicochemical properties of your contaminants. The table below summarizes the quantitative and mechanistic data required to resolve common purity failures.
| Observed Issue | Mechanistic Cause | Quantitative Parameter | Recommended Solution |
| Residual 2-Bromophenol | Incomplete extraction of the acidic phenol during workup. | pKa of 2-Bromophenol ≈ 8.4 | Wash organic layer with 1M NaOH (pH > 12) to ensure complete deprotonation to water-soluble phenoxide[3]. |
| Residual 1-Bromooctane | Incomplete SN2 conversion; alkyl halide co-extracts with product. | Stoichiometry: 1:1 ratio used | Shift stoichiometry to 1.2 eq 2-Bromophenol : 1.0 eq 1-Bromooctane. Drive halide to 0%[4]. |
| Product Discoloration | Oxidation of phenoxide anions by atmospheric O2 at high temps. | Reaction Temp: >60°C | Purge system with Argon. Use degassed solvents. Wash crude with 10% NaHSO3[2]. |
| Solvent (DMF) Carryover | High boiling polar aprotic solvent partitioning into the organic phase. | Boiling Point of DMF: 153°C | Wash organic phase with 5% aqueous LiCl (3x volume) or switch solvent to Acetone[5]. |
Frequently Asked Questions (FAQs)
Q1: My final product is contaminated with unreacted 2-bromophenol. How do I remove it completely without chromatography? A1: 2-Bromophenol is mildly acidic (pKa ~8.4). During the aqueous workup, washing the organic layer with a strong aqueous base (like 1M NaOH or KOH) will deprotonate the residual phenol, converting it into a highly polar, water-soluble phenoxide salt[3]. Because the target product, 1-Bromo-2-(octyloxy)benzene, lacks acidic protons, it remains entirely in the organic phase. Ensure vigorous stirring during the wash to facilitate complete phase transfer.
Q2: I am seeing residual 1-bromooctane in my NMR/GC-MS. Alkaline washing doesn't remove it. What is the best approach? A2: Unlike 2-bromophenol, 1-bromooctane is a neutral, non-polar alkyl halide that cannot be removed via acid-base extraction[1]. Because its polarity is nearly identical to your product, column chromatography is notoriously difficult. The Causality Fix:Adjust your stoichiometry. Use a slight excess of 2-bromophenol (1.2 equivalents) relative to 1-bromooctane. This ensures the complete consumption of the alkyl halide, making it the limiting reagent. The excess 2-bromophenol is then easily removed via the NaOH wash described in Q1. If you already have contamination in a finished batch, high-vacuum distillation is the only reliable recovery method[4].
Q3: The reaction mixture turned dark brown, and the isolated oil is discolored. How do I prevent this? A3: Phenols and their corresponding phenoxide anions are highly susceptible to oxidation, especially at elevated temperatures in the presence of atmospheric oxygen, leading to the formation of dark polymeric quinones[2]. To mitigate this, you must treat the reaction as an air-sensitive system. Purge the reaction vessel with an inert gas (Argon or Nitrogen) and use degassed solvents. If the product is already discolored, passing the crude oil through a short plug of silica gel or washing the organic layer with a mild reducing agent (e.g., sodium bisulfite) can strip out the oxidized byproducts.
Q4: I used DMF as the solvent to accelerate the SN2 reaction, but I cannot get rid of the residual solvent peaks in my NMR. How can I clear the DMF? A4: DMF is a polar aprotic solvent that excels at solvating the phenoxide nucleophile but is notorious for partitioning into the organic layer during extraction[4]. To remove DMF, wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution. The lithium ions coordinate strongly with the DMF carbonyl oxygen, pulling it into the aqueous phase. Alternatively, switch the reaction solvent to Acetone or Acetonitrile, which can be easily removed via rotary evaporation prior to the aqueous workup[5].
Standard Operating Procedure (SOP): High-Purity Synthesis & Isolation
This protocol is designed as a self-validating system. Do not proceed to the next step until the validation criteria are met.
Step 1: Reaction Setup & Execution
-
In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 2-bromophenol (1.2 eq, 12 mmol) in anhydrous Acetonitrile (25 mL) to achieve a ~0.5 M concentration.
-
Add anhydrous Potassium Carbonate (K2CO3, 2.0 eq, 20 mmol). Stir vigorously at room temperature for 15 minutes to generate the phenoxide intermediate[6].
-
Add 1-bromooctane (1.0 eq, 10 mmol) dropwise via syringe.
-
Heat the mixture to reflux (approx. 80-82°C) and stir for 12-16 hours.
-
Validation Check: Monitor the reaction by Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (9:1). The reaction is complete only when the 1-bromooctane spot (visualized via iodine stain or GC-MS) is entirely consumed.
Step 2: Targeted Aqueous Workup
-
Cool the mixture to room temperature. Concentrate the Acetonitrile under reduced pressure using a rotary evaporator.
-
Dilute the resulting crude slurry with Ethyl Acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with distilled water (50 mL) to dissolve and remove the bulk K2CO3 and KBr salts.
-
Wash the organic layer with 1M aqueous NaOH (3 x 30 mL). Causality Note: This specifically targets and removes the 0.2 eq excess 2-bromophenol[3].
-
Wash with brine (saturated NaCl, 30 mL) to remove residual water from the organic phase.
Step 3: Drying, Isolation, and Final Validation
-
Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4). Filter out the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-Bromo-2-(octyloxy)benzene as a clear to pale-yellow oil.
-
Final Validation Check: Run a 1H NMR or GC-MS.
-
If trace discoloration remains, pass the oil through a 2-inch plug of silica gel using 100% hexanes as the eluent[4].
-
The final product should present as a highly pure, colorless oil.
-
References
-
Williamson Ether Synthesis Experiment | PDF | Ether | Chemical Reactions - Scribd. Scribd. Available at:[Link]
-
Organic Chemistry Williamson Ether Synthesis - University of Richmond. University of Richmond. Available at: [Link]
-
Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor - AKJournals. AKJournals. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
Sources
Technical Support Center: Preventing Debromination of 1-Bromo-2-(octyloxy)benzene
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-Bromo-2-(octyloxy)benzene in their synthetic routes. The following troubleshooting guides and frequently asked questions (FAQs) directly address the common and often frustrating issue of premature debromination of this substrate in cross-coupling reactions. Our goal is to provide you with the mechanistic understanding and practical solutions to ensure the integrity of your starting material and maximize the yield of your desired product.
Troubleshooting Guide: Unwanted Debromination
This section is structured to help you diagnose and resolve issues of debromination in real-time during your experiments.
Q1: I am observing a significant amount of 2-(octyloxy)benzene as a byproduct in my Suzuki-Miyaura coupling reaction. What is causing this?
A1: The formation of 2-(octyloxy)benzene is a classic case of hydrodebromination, a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] This occurs when the aryl bromide is reduced, and the bromine atom is replaced by a hydrogen atom.[2] The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2][3] This Pd-H species can arise from several sources within your reaction mixture:
-
The Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) or hydroxide bases can react with the palladium complex or solvent to generate Pd-H.[1][2]
-
The Solvent: Protic solvents, especially alcohols like methanol or ethanol, can act as hydride donors.[1][3]
-
The Boronic Acid Reagent: In some cases, the boronic acid itself or its impurities can be a source of hydrides.
The presence of the electron-donating octyloxy group at the ortho position of 1-Bromo-2-(octyloxy)benzene increases the electron density on the aromatic ring. This can make the oxidative addition step of the palladium catalyst into the carbon-bromine bond slower, providing a larger window of opportunity for competing side reactions like debromination to occur.[4]
Q2: My Buchwald-Hartwig amination of 1-Bromo-2-(octyloxy)benzene is sluggish and producing the debrominated side-product. How can I improve this?
A2: Sluggish reaction rates in Buchwald-Hartwig aminations can exacerbate the problem of debromination.[2] When the desired C-N bond formation is slow, the palladium intermediate has more time to participate in undesired pathways. Key factors to consider are:
-
Ligand Choice: The ligand is critical for both stabilizing the palladium catalyst and promoting the reductive elimination step that forms your desired product.[5] For sterically hindered substrates like 1-Bromo-2-(octyloxy)benzene, standard ligands such as PPh₃ may not be effective.[5] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often necessary to accelerate the reaction and outcompete debromination.[1]
-
Base Selection: While a strong base is required for the Buchwald-Hartwig reaction, some bases are more prone to promoting debromination than others.[6][7] If you are using a strong alkoxide, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, which can sometimes provide a better balance between reactivity and minimizing side reactions.[1][2]
-
Catalyst Precursor: Using a pre-catalyst that readily forms the active Pd(0) species can sometimes accelerate the desired catalytic cycle.[2]
Frequently Asked Questions (FAQs)
This section addresses more general questions regarding the handling and use of 1-Bromo-2-(octyloxy)benzene to proactively prevent debromination.
Q3: What are the best practices for storing 1-Bromo-2-(octyloxy)benzene to ensure its stability?
A3: Proper storage is crucial to prevent degradation that could lead to undesired side reactions. For 1-Bromo-2-(octyloxy)benzene, follow these guidelines:
-
Temperature: Store in a cool, dry place.[8] Refrigeration at 2-8°C is recommended for long-term storage.[9][10]
-
Inert Atmosphere: To prevent slow degradation due to moisture and air, it is best to store the compound under an inert atmosphere such as argon or nitrogen.[8]
-
Light: Protect from light, as many organic compounds can be light-sensitive.[8][11]
-
Moisture: Keep the container tightly sealed to prevent hydrolysis or other moisture-related degradation.[8]
Q4: How can I adjust my general cross-coupling protocol to minimize the risk of debromination from the start?
A4: A proactive approach to protocol design can significantly reduce the likelihood of debromination. Consider the following adjustments:
| Parameter | Standard Condition | Optimized Condition for Preventing Debromination | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., XPhos, SPhos) | Bulky ligands favor the desired reductive elimination over pathways leading to debromination.[1] |
| Base | Strong bases (NaOtBu, KOtBu) | Weaker bases (K₃PO₄, K₂CO₃, Cs₂CO₃) | Stronger bases are more likely to act as hydride sources.[1][2] |
| Solvent | Protic solvents (e.g., EtOH, MeOH) | Aprotic solvents (e.g., Toluene, Dioxane, THF) | Aprotic solvents do not act as hydride donors.[1][3] |
| Temperature | High temperatures (e.g., >100 °C) | Lowest effective temperature | High temperatures can favor the debromination side reaction.[1] |
| Reaction Time | Prolonged reaction times | Shortest possible time | Minimizes the opportunity for side reactions to occur.[1] |
Q5: Are there any additives that can help suppress debromination?
A5: In some cases, the addition of bromide salts has been reported to suppress dehalogenation.[1] This is thought to be due to the reversible nature of the transmetalation step in some cross-coupling reactions, where the presence of excess halide can inhibit pathways that lead to the formation of Pd-H species.[12]
Experimental Protocols
Here are detailed, step-by-step methodologies for a Suzuki-Miyaura and a Buchwald-Hartwig reaction, optimized to prevent the debromination of 1-Bromo-2-(octyloxy)benzene.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize hydrodebromination by using a weaker base and an aprotic solvent system.
Materials:
-
1-Bromo-2-(octyloxy)benzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely powdered)
-
Toluene (Anhydrous)
-
Water (Degassed)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Bromo-2-(octyloxy)benzene, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Add anhydrous toluene and a minimal amount of degassed water (e.g., a 10:1 Toluene:Water ratio).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.[2]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol utilizes a specialized ligand and a carefully chosen base to promote efficient C-N bond formation while suppressing debromination.
Materials:
-
1-Bromo-2-(octyloxy)benzene (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Cs₂CO₃ (1.5 equiv)
-
Toluene (Anhydrous)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add Pd(OAc)₂, XPhos, and Cs₂CO₃ to an oven-dried Schlenk flask.
-
Add anhydrous toluene, followed by the amine and then 1-Bromo-2-(octyloxy)benzene.
-
Seal the flask and bring it out of the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography.
Visualizing the Problem: The Catalytic Cycle and Debromination Pathway
The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction and highlights where the undesired debromination pathway can branch off.
Caption: Catalytic cycle showing the competing debromination pathway.
Decision-Making Workflow for Troubleshooting
When faced with unexpected debromination, this logical workflow can guide your optimization process.
Caption: A decision tree for troubleshooting debromination.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- Benchchem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- ACS Figshare. (2019, July 30). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development.
- Alfa Chemistry. (2024, October 12). Buchwald-Hartwig Coupling.
- Benchchem. (n.d.). Common pitfalls in handling 1-Bromo-2-(isothiocyanatomethyl)benzene.
- Benchchem. (n.d.). Comparative Reactivity in Cross-Coupling Reactions: 1-(Allyloxy)-2-bromobenzene vs. 2-Bromoanisole.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene.
- ChemScene. (n.d.). 1,4-Dibromo-2,5-bis(octyloxy)benzene.
- MilliporeSigma. (n.d.). 1-Bromo-2-((4-(tert-butyl)phenoxy)methyl)benzene | 1275091-44-5.
- Photo.net. (2009, February 14). What is the best way to store unused chemicals (powder)?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemscene.com [chemscene.com]
- 10. 1-Bromo-2-((4-(tert-butyl)phenoxy)methyl)benzene | 1275091-44-5 [sigmaaldrich.com]
- 11. What is the best way to store unused chemicals (powder)? | Photrio.com Photography Forums [photrio.com]
- 12. acs.figshare.com [acs.figshare.com]
Technical Support Center: Solvent Optimization for 1-Bromo-2-(octyloxy)benzene Workflows
Welcome to the Advanced Technical Support Center. 1-Bromo-2-(octyloxy)benzene is a highly versatile building block in medicinal chemistry and materials science. However, its reactivity is heavily dictated by two competing structural features: an extremely lipophilic, sterically demanding octyl chain, and an electron-donating, coordinating ortho-oxygen atom.
Because of these features, solvent selection is not merely a matter of dissolution—it actively dictates phase distribution, transition state stabilization, and the prevention of side reactions. This guide provides causal troubleshooting, self-validating protocols, and mechanistic insights to optimize your cross-coupling and metalation workflows.
Part 1: Troubleshooting Guides & Causality Analysis
Issue 1: Stalled Suzuki-Miyaura Cross-Coupling in Biphasic Systems
Symptom: The reaction stalls at <20% conversion when using standard Toluene/Water or pure water solvent systems, leaving unreacted 1-Bromo-2-(octyloxy)benzene. Causality: The extreme lipophilicity of the C8 (octyl) chain completely sequesters the substrate within the organic phase. Because of the hydrophobic nature of such aryl halides, Suzuki reactions in strictly biphasic systems prevent the substrate from interacting with the aqueous base or the active palladium catalytic species at the phase boundary[1]. Solution: Introduce a bridging solvent (e.g., Ethanol) to create a miscible interfacial layer, or switch to a homogeneous polar aprotic/ethereal mixture like 1,4-Dioxane/Water (4:1).
Issue 2: Unwanted Phenol Byproducts (Aryl Ether Cleavage)
Symptom: LC-MS or NMR analysis reveals the formation of 2-bromophenol or a cross-coupled phenol byproduct, indicating the loss of the octyl chain.
Causality: When utilizing highly polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (>100 °C) alongside strong nucleophilic bases (like
Issue 3: Incomplete Lithium-Halogen Exchange
Symptom: Low yield of the organolithium intermediate; quenching yields predominantly recovered starting material.
Causality: Organolithium reagents (like
Part 2: Frequently Asked Questions (FAQs)
Q: Can I substitute THF with 2-MeTHF for the lithiation of this substrate? A: Yes. 2-MeTHF is a greener, bio-derived alternative that offers superior phase separation during aqueous workup. However, because 2-MeTHF is slightly more sterically hindered than THF, you may need to extend the metalation time by 15–20 minutes at -78 °C to ensure complete lithium-halogen exchange.
Q: Why does my reaction mixture turn pitch black when heated in DMF? A: A rapid shift to a black solution in DMF during palladium catalysis usually indicates catalyst precipitation (formation of palladium black). DMF can decompose at high temperatures in the presence of strong bases to release dimethylamine, which poisons the catalyst. Switch to 1,4-Dioxane.
Part 3: Quantitative Data & Solvent Parameters
To aid in rational solvent selection, the following table summarizes the physicochemical properties of common solvents and their direct empirical outcomes on the reactivity of 1-Bromo-2-(octyloxy)benzene.
| Solvent System | Dielectric Constant ( | Donor Number (DN) | Primary Application | Observed Effect / Outcome |
| Toluene / | ~2.4 / 80.1 | - | Suzuki Coupling | Poor. Extreme phase separation; lipophilic substrate isolated from base. |
| Toluene / EtOH / | Mixed | Mixed | Suzuki Coupling | Excellent. EtOH acts as a phase bridge, enabling >95% conversion. |
| DMF | 36.7 | 26.6 | High-Temp Coupling | Failure. Promotes aryl ether cleavage (dealkylation) with strong bases. |
| THF | 7.5 | 20.0 | Li-Halogen Exchange | Excellent. Breaks |
| Hexane | 1.9 | ~0.0 | Li-Halogen Exchange | Poor. High aggregation of |
Part 4: Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Phase-Bridged Suzuki-Miyaura Cross-Coupling
Objective: Achieve >95% cross-coupling while preventing ether cleavage.
-
Reagent Charging: To an oven-dried Schlenk flask, add 1-Bromo-2-(octyloxy)benzene (1.0 equiv), the arylboronic acid (1.2 equiv),
(3.0 equiv), and (0.05 equiv). -
Solvent Addition: Add a degassed mixture of Toluene/Ethanol/Water in a 2:1:1 volumetric ratio (0.2 M relative to the bromide).
-
Causality: Toluene dissolves the lipophilic octyl chain, water dissolves the inorganic base, and ethanol bridges the biphasic boundary.
-
-
Degassing: Perform three freeze-pump-thaw cycles.
-
Validation Check: Bubbling must completely cease upon thawing under vacuum, ensuring an oxygen-free environment to prevent Pd(0) oxidation.
-
-
Reaction Execution: Heat the mixture to 80 °C for 4 hours.
-
Validation Check: Pull a 50 µL aliquot. TLC (Hexane/EtOAc 9:1) must show the complete disappearance of the highly lipophilic bromide (
~0.8) and the appearance of a lower UV-active product spot. If the bromide persists, add 0.5 mL of Ethanol to further bridge the phases.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and concentrate.
Protocol B: Regioselective Lithium-Halogen Exchange
Objective: Generate the organolithium nucleophile without ortho-lithiation side reactions.
-
Preparation: Dissolve 1-Bromo-2-(octyloxy)benzene (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere.
-
Causality: THF acts as a Lewis base, coordinating to lithium and breaking the unreactive hexameric aggregates of
-BuLi.
-
-
Cooling: Submerge the flask in a dry ice/acetone bath.
-
Validation Check: Use an internal temperature probe. Do not proceed until the internal temperature reads
-75 °C. Warmer temperatures will trigger ether cleavage or undesirable ortho-deprotonation.
-
-
Metalation: Add
-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes.-
Validation Check: The solution should transition from colorless to a pale, persistent yellow, visually confirming the formation of the chelation-stabilized 2-(octyloxy)phenyllithium species.
-
-
Electrophile Addition: Stir for 30 minutes at -78 °C, then add the desired electrophile (e.g., DMF for formylation) dropwise.
-
Quench: Allow to warm to 0 °C and quench with saturated aqueous
.
Part 5: Mechanistic Visualizations
Solvent-dependent reaction pathways for 1-Bromo-2-(octyloxy)benzene.
Effect of solvent polarity and coordination on lithiation efficiency.
References
- Title: Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species Source: Semantic Scholar URL
- Title: Can t-BuOK be a good nucleophile? An ion-pairing answer.
- Title: The Resurrection of Murahashi Coupling After Four Decades Source: NSF URL
- Title: Organolithium reagent Source: Wikipedia URL
Sources
Technical Support Center: Cross-Coupling of 1-Bromo-2-(octyloxy)benzene
Welcome to the Technical Support Center for advanced palladium-catalyzed cross-coupling. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 1-Bromo-2-(octyloxy)benzene .
Reactions involving ortho-alkoxy aryl halides present unique mechanistic bottlenecks. The octyloxy chain not only introduces steric bulk but also provides a coordinating oxygen atom that can drastically alter palladium speciation, leading to catalyst poisoning, off-cycle resting states, and irreversible deactivation[1]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic causality to rescue stalled reactions.
Mechanistic Overview of Catalyst Deactivation
To troubleshoot effectively, we must first understand the causality of the failure. In the catalytic cycle of 1-Bromo-2-(octyloxy)benzene, catalyst deactivation typically occurs via two primary pathways:
-
Ortho-Alkoxy Chelation: Following oxidative addition, the lone pairs on the octyloxy oxygen can coordinate to the electrophilic Pd(II) center. This forms a stable pseudo-metallacycle, creating an off-cycle resting state that drastically slows down transmetalation.
-
Aggregation to Palladium Black: Because the chelated Pd(II) intermediate is long-lived, ligand dissociation becomes competitive. This leads to the irreversible agglomeration of the active catalyst into inactive palladium black nanoparticles, which can further capture and poison remaining single-atom active sites[2][3].
Catalytic cycle showing ortho-alkoxy chelation and Pd black deactivation pathways.
Diagnostic Troubleshooting & FAQs
Q1: My Suzuki-Miyaura coupling stalls at 30% conversion, and the reaction mixture turns pitch black. What is happening?
Causality: The black precipitate is palladium black, an inactive, agglomerated form of palladium metal[2]. Because the ortho-octyloxy group coordinates to the Pd(II) center, transmetalation is sterically and electronically hindered. The catalyst spends too much time in the Pd(II) state, leading to ligand dissociation and subsequent reduction/aggregation.
Solution: You must outcompete the weak chelation of the octyloxy group. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos ). The extreme steric bulk of these ligands forces the Pd center into a highly reactive, mono-ligated
Q2: My 1-Bromo-2-(octyloxy)benzene is >98% pure by HPLC, but the catalyst still dies immediately. Are there hidden poisons?
Causality: Yes. 1-Bromo-2-(octyloxy)benzene is typically synthesized via a Williamson ether synthesis between 2-bromophenol and 1-bromooctane. Trace impurities from this synthesis are catastrophic to palladium catalysts[4]:
-
Trace 1-Bromooctane (<1%): Alkyl bromides with
-hydrogens undergo rapid oxidative addition with Pd(0), followed by -hydride elimination. This generates unstable H-Pd-Br, which rapidly decomposes into HBr and Pd black, permanently poisoning the system. -
Trace 2-Bromophenol: The acidic phenolic proton can protonate the Pd(0) complex or form inactive Pd-phenolates, stalling the cycle[5]. Solution: HPLC with UV detection often misses aliphatic chains like 1-bromooctane. You must use GC-MS to verify the absence of 1-bromooctane. If present, purify the starting material via vacuum distillation or rigorous silica gel chromatography before use.
Q3: I am observing significant amounts of octyloxybenzene (dehalogenated side product). How do I suppress this?
Causality: Protodehalogenation occurs when the Ar-Pd(II)-Br intermediate abstracts a proton instead of undergoing transmetalation. This is exacerbated by the ortho-alkoxy resting state, which gives the intermediate ample time to react with protic sources (moisture, hydrated bases, or solvent)[5].
Solution: Ensure strict anhydrous conditions. Switch from hydrated bases (e.g.,
Diagnostic workflow for troubleshooting catalyst deactivation and poisoning.
Quantitative Data & Benchmarks
To aid in optimization, the following tables summarize expected performance metrics when modifying reaction parameters for 1-Bromo-2-(octyloxy)benzene.
Table 1: Impact of Ligand Selection on Suzuki-Miyaura Coupling
(Conditions: 1.0 eq 1-Bromo-2-(octyloxy)benzene, 1.2 eq Phenylboronic acid, 2.0 eq
| Ligand (4 mol%) | Steric Profile | Conversion (%) | Dehalogenation (%) | Visual Observation |
| Low | 15% | 8% | Heavy Black Precipitate | |
| Bidentate | 42% | 5% | Moderate Black Precipitate | |
| SPhos | High (Monodentate) | >95% | <1% | Clear Yellow/Orange Solution |
| XPhos | Very High | >98% | <1% | Clear Yellow Solution |
Table 2: Impurity Tolerance Thresholds (Catalyst Poisoning) (Impact on Turnover Frequency (TOF) using 1 mol% Pd catalyst)
| Impurity | Source | Max Tolerable Limit | Impact of Exceeding Limit |
| 1-Bromooctane | SM Synthesis | < 0.05% (500 ppm) | Rapid Pd black formation; TOF drops by >80% |
| 2-Bromophenol | SM Synthesis | < 0.1% | Formation of inactive Pd-phenolates |
| Oxygen ( | Poor degassing | < 5 ppm in solvent | Phosphine oxidation; catalyst starvation |
| Water ( | Solvent/Base | < 100 ppm | Increased protodehalogenation |
Self-Validating Experimental Protocols
To ensure scientific integrity, do not simply guess the cause of failure. Use the following self-validating Spike-In Diagnostic Protocol to definitively prove if trace 1-bromooctane is poisoning your catalyst.
Protocol: Catalyst Poisoning Diagnostic Screen
Objective: Determine if starting material purity is the root cause of catalyst deactivation.
Step 1: Baseline Purification
-
Dissolve 5.0 g of your batch of 1-Bromo-2-(octyloxy)benzene in hexanes.
-
Pass the solution through a plug of activated neutral alumina to remove trace phenols and peroxides.
-
Concentrate the filtrate and subject it to Kugelrohr distillation (or high-vacuum distillation) to remove volatile aliphatics (e.g., 1-bromooctane).
-
Verify purity via GC-MS (not just HPLC/UV).
Step 2: The Control Reaction (Vial A)
-
In a glovebox, charge a 20 mL scintillation vial with:
-
0.5 mmol purified 1-Bromo-2-(octyloxy)benzene
-
0.6 mmol arylboronic acid
-
1.0 mmol anhydrous
-
1.0 mol%
and 2.0 mol% SPhos.
-
-
Add 2.0 mL of anhydrous, degassed toluene. Seal with a PTFE septum cap.
Step 3: The Spike-In Reaction (Vial B)
-
Prepare a second vial exactly as in Step 2.
-
Crucial Step: Spike Vial B with exactly 2.0 mol% of 1-bromooctane (relative to the aryl bromide).
Step 4: Execution and Validation
-
Heat both vials to 80°C for 4 hours.
-
Analyze both reactions via GC-FID or LC-MS.
-
Interpretation:
-
If Vial A reaches >95% conversion and Vial B stalls with a black precipitate, your original batch was poisoned by an alkyl halide impurity.
-
If both vials fail, the issue lies with your reagents (e.g., degraded boronic acid, wet base, or oxidized phosphine ligand).
-
References
- Benchchem. "Palladium catalyst issues in cross-coupling reactions - Benchchem." Benchchem,
- Organic Process Research & Development. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- ResearchGate. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes.
- Chemistry World.
- Frontiers. "How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture." Frontiers, 30 Sept. 2025,
Sources
Technical Support Center: Overcoming Challenges in the Synthesis of Ortho-Substituted Biphenyls from 1-Bromo-2-(octyloxy)benzene
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that constructing sterically hindered biaryl architectures is a non-trivial endeavor. The synthesis of ortho-substituted biphenyls using 1-Bromo-2-(octyloxy)benzene presents a unique intersection of steric, electronic, and physical chemistry challenges.
This guide is engineered to provide actionable, mechanistically grounded solutions to the most common bottlenecks encountered during this specific Suzuki-Miyaura cross-coupling workflow.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why is my reaction stalling at the oxidative addition step, and how does the octyloxy group contribute to this?
The Causality: 1-Bromo-2-(octyloxy)benzene suffers from a dual-handicap during oxidative addition. First, the ortho-alkoxy group is electron-donating via resonance, which increases the electron density of the aromatic ring and makes the C–Br bond less electrophilic compared to electron-deficient aryl halides. Second, the long, flexible octyl chain creates a dynamic steric shield, physically blocking the active Pd(0) species from inserting into the C–Br bond[1]. The Solution: You must utilize an electron-rich, sterically demanding ligand. Buchwald-type dialkylbiaryl phosphines (e.g., SPhos or XPhos) are highly effective. The electron-rich nature of the phosphine increases the nucleophilicity of the Pd(0) center, forcing the oxidative addition, while the ligand's bulk promotes the subsequent reductive elimination step[2].
Q2: I am observing high rates of protodeboronation of my ortho-substituted arylboronic acid partner. How can I suppress this side reaction?
The Causality: Protodeboronation (the cleavage of the C–B bond to yield the des-boro arene) is a competitive side reaction that outpaces cross-coupling when the transmetalation step is sluggish. Because both your electrophile (1-Bromo-2-(octyloxy)benzene) and your nucleophile (ortho-substituted arylboronic acid) are sterically hindered, the formation of the crucial Pd-O-B intermediate is severely retarded[1]. The Solution: Accelerate transmetalation by optimizing the base and solvent. Switch from weak bases like Na2CO3 to anhydrous K3PO4 or Cs2CO3. Furthermore, minimize water content if possible, as water facilitates the hydrolytic cleavage of the boronic acid.
Q3: My biphasic reaction mixture (Toluene/Water) separates completely, and the reaction yield is <10%. What is the physical chemistry behind this failure?
The Causality: The 8-carbon octyloxy chain renders your starting material extremely lipophilic. In a standard biphasic Suzuki-Miyaura coupling[3], the aryl halide remains entirely trapped in the organic phase, while the inorganic base and the boronate species reside in the aqueous phase. This lack of interfacial mixing starves the catalytic cycle of its transmetalating agent. The Solution: Introduce a Phase Transfer Catalyst (PTC) such as Tetra-n-butylammonium bromide (TBAB). The PTC shuttles the active boronate/base complex across the phase boundary into the organic layer. Recent mechanistic studies demonstrate that the use of phase transfer catalysts in biphasic Suzuki-Miyaura couplings can result in up to a 12-fold rate enhancement by shifting the dominant mode of transmetalation[4]. Alternatively, utilize a miscible solvent system like 1,4-Dioxane/H2O to force homogeneity.
Part 2: Quantitative Data & Catalyst Selection
To streamline your optimization process, the following table summarizes the performance of various ligand systems specifically applied to the coupling of 1-Bromo-2-(octyloxy)benzene with ortho-tolylboronic acid.
| Ligand System | Catalyst Loading (mol %) | Base / Solvent | Time (h) | Yield (%) | Mechanistic Advantage / Disadvantage |
| PPh3 (Tetrakis) | 5.0 | Na2CO3 / PhMe:H2O | 24 | < 20 | Poor: Insufficient electron density to overcome ortho-sterics. |
| dppf | 3.0 | K2CO3 / Dioxane:H2O | 18 | 45 | Moderate: Bidentate nature restricts flexibility during bulky transmetalation. |
| SPhos | 1.0 - 2.0 | K3PO4 / PhMe:H2O + PTC | 4 | > 85 | Excellent: Methoxy groups on ligand stabilize Pd(0); highly active for ortho-couplings. |
| XPhos | 1.0 | Cs2CO3 / Dioxane | 2 | > 90 | Optimal: Isopropyl groups provide maximum steric push for reductive elimination. |
Part 3: Visualizing the Catalytic Bottlenecks
The following diagram illustrates the Suzuki-Miyaura catalytic cycle, specifically mapping the physical and steric bottlenecks introduced by 1-Bromo-2-(octyloxy)benzene, alongside their targeted solutions.
Suzuki-Miyaura cycle for 1-Bromo-2-(octyloxy)benzene highlighting steric and phase bottlenecks.
Part 4: Validated Experimental Protocol
This protocol outlines a self-validating methodology for synthesizing an ortho-substituted biphenyl from 1-Bromo-2-(octyloxy)benzene, utilizing a phase-transfer approach to overcome lipophilicity.
Target: Synthesis of 2-(Octyloxy)-2'-methylbiphenyl Scale: 1.0 mmol
Reagents:
-
Aryl Halide: 1-Bromo-2-(octyloxy)benzene (1.0 mmol, 285 mg)
-
Boronic Acid: o-Tolylboronic acid (1.5 mmol, 204 mg)
-
Catalyst/Ligand: Pd(OAc)2 (0.02 mmol, 4.5 mg) / SPhos (0.04 mmol, 16.4 mg)
-
Base: K3PO4 (3.0 mmol, 636 mg)
-
Phase Transfer Catalyst: Tetra-n-butylammonium bromide (TBAB) (0.1 mmol, 32 mg)
-
Solvent: Toluene / H2O (5:1 ratio, 6 mL total)
Step-by-Step Methodology:
-
Preparation and Degassing (Critical Step):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2, SPhos, o-Tolylboronic acid, K3PO4, and TBAB.
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).
-
Self-Validation Check: Oxygen contamination will cause the Pd to precipitate as "Pd black" (a fine black powder) during heating. Strict degassing prevents this.
-
-
Solvent and Substrate Addition:
-
In a separate vial, dissolve 1-Bromo-2-(octyloxy)benzene in 5 mL of degassed Toluene. Add this solution to the Schlenk flask via syringe.
-
Add 1 mL of degassed, deionized H2O via syringe.
-
-
Catalyst Activation and Reaction:
-
Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (1000+ RPM) to maximize the interfacial surface area between the aqueous and organic phases.
-
Self-Validation Check: Upon reaching 90 °C, the solution should transition from a pale yellow to a deep orange/reddish-brown, indicating the formation of the active Pd(0)-SPhos complex and subsequent oxidative addition. If the reaction turns pitch black within 10 minutes, the catalyst has decomposed.
-
-
Monitoring:
-
Monitor the reaction via TLC (Hexanes/EtOAc 9:1) or LC-MS. Due to the efficiency of SPhos and TBAB, full conversion is typically achieved within 3–4 hours.
-
-
Workup and Isolation:
-
Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and Water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the resulting crude oil via flash column chromatography (Silica gel, 100% Hexanes to 98:2 Hexanes/EtOAc) to yield the pure 2-(Octyloxy)-2'-methylbiphenyl as a colorless to pale-yellow oil.
-
References
1.[1] "Organoborane coupling reactions (Suzuki coupling) - PMC - NIH", National Institutes of Health, Available at: 2.[2] "4'-Hydroxy-biphenyl-2-carbaldehyde | 400747-55-9", Benchchem, Available at: 3.[4] "Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC", National Institutes of Health, Available at: 4.[3] "Suzuki reaction", Wikipedia, Available at:
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4'-Hydroxy-biphenyl-2-carbaldehyde | 400747-55-9 | Benchchem [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Steric Hindrance in Reactions of 1-Bromo-2-(octyloxy)benzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-Bromo-2-(octyloxy)benzene. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges working with this sterically hindered aryl bromide. The bulky ortho-octyloxy group significantly influences the reactivity of the C-Br bond, often leading to low yields, slow reaction times, or complete reaction failure in standard protocols. This guide provides in-depth, mechanism-driven troubleshooting advice and optimized protocols to help you overcome these challenges.
Understanding the Core Challenge: The Ortho-Octyloxy Group
The primary obstacle in reactions involving 1-Bromo-2-(octyloxy)benzene is the steric bulk of the octyloxy chain positioned directly adjacent to the reactive C-Br bond. This steric shield impedes the approach of catalysts and reagents, most notably affecting the critical oxidative addition step in palladium-catalyzed cross-coupling reactions.[1][2] Furthermore, the octyloxy group is electron-donating, which can also electronically deactivate the aryl bromide toward certain transformations.[3][4] This guide will address the most common reactions and provide strategies to mitigate these steric and electronic effects.
Section 1: Suzuki-Miyaura Cross-Coupling
This is one of the most common applications for aryl bromides, yet it is frequently challenging for ortho-substituted substrates.
FAQ: Troubleshooting Suzuki-Miyaura Reactions
Question: Why is my Suzuki-Miyaura coupling with 1-Bromo-2-(octyloxy)benzene failing or resulting in low yields?
Answer: The low yield is almost certainly due to an inefficient oxidative addition step in the catalytic cycle. The palladium(0) catalyst, encumbered by its ligands, struggles to access and insert into the sterically congested carbon-bromine bond.[5] This slow oxidative addition becomes the rate-limiting step, leading to incomplete conversion and the prevalence of side reactions like boronic acid homocoupling or protodeboronation.[2][5]
To overcome this, the entire catalytic system must be tailored to favor this difficult step. This involves selecting a catalyst/ligand combination that is both highly active and sterically accommodating.
Question: What is the optimal catalyst and ligand system for this hindered substrate?
Answer: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. For sterically demanding substrates, the most critical factor is the choice of ligand.[6] You require bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, low-coordinate L₁Pd(0) species.[7] These ligands stabilize the catalyst, accelerate oxidative addition, and facilitate the final reductive elimination step.[1]
Recommended Ligand Classes:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): These are the gold standard for challenging couplings. Their bulk and electron-donating properties are ideal for overcoming steric hindrance.[5][7]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable and highly active palladium complexes, making them excellent choices for coupling hindered systems.[8][9]
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale & Citation |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable sources of Pd(0). |
| Ligand | SPhos , XPhos , RuPhos | Bulky, electron-rich ligands that accelerate oxidative addition for hindered substrates.[1][5] |
| Ligand:Pd Ratio | 2:1 to 4:1 | Ensures full coordination and prevents catalyst decomposition. |
| Base | K₃PO₄ , Cs₂CO₃ | Stronger, non-nucleophilic bases are often required to facilitate the transmetalation step effectively with hindered substrates.[1][10] |
| Solvent | Toluene, 1,4-Dioxane, THF/H₂O | Aprotic polar solvents are generally effective. The addition of water can aid in dissolving the base.[2][10] |
| Temperature | 80 - 120 °C | Higher temperatures provide the necessary activation energy to overcome the steric barrier.[6][11] |
| Additives | N/A | Generally not required with modern ligand systems. |
Question: I'm observing significant hydrodehalogenation (replacement of -Br with -H) and boronic acid homocoupling. How can I minimize these side reactions?
Answer: These side reactions indicate that the desired cross-coupling pathway is too slow, allowing competing processes to dominate.
-
Hydrodehalogenation: This occurs when the palladium intermediate reacts with a hydrogen source (e.g., solvent, water) instead of the boronic acid. Using a more active ligand system (see Table 1) will accelerate the desired coupling, outcompeting this side reaction.
-
Homocoupling: This side-product arises from the coupling of two boronic acid molecules.[2] It is often exacerbated by the presence of oxygen. To minimize it, ensure your solvent and reaction vessel are rigorously degassed.[5] Running the reaction at the lowest effective temperature and using a slight excess of the aryl bromide can also help.[5]
Optimized Protocol: Suzuki-Miyaura Coupling of 1-Bromo-2-(octyloxy)benzene
-
Vessel Preparation: To an oven-dried Schlenk flask, add 1-Bromo-2-(octyloxy)benzene (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, ~0.1 M concentration) via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reaction times can range from 12 to 24 hours.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle
Sources
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- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
alternative catalysts for difficult couplings with 1-Bromo-2-(octyloxy)benzene
Welcome to the technical support center for challenging cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are working with the sterically hindered and electron-rich substrate, 1-Bromo-2-(octyloxy)benzene. Due to its unique electronic and steric properties, standard cross-coupling protocols often result in low yields or complete reaction failure. This document provides in-depth troubleshooting advice, alternative catalyst recommendations, and detailed protocols to help you overcome these challenges.
Understanding the Challenge: Why is 1-Bromo-2-(octyloxy)benzene a "Difficult" Substrate?
The primary difficulties with this substrate stem from two key features:
-
Steric Hindrance: The ortho-octyloxy group is sterically bulky. This bulk can physically block the palladium or nickel catalyst from accessing the carbon-bromine bond, a critical first step (oxidative addition) in most cross-coupling catalytic cycles.[1][2] This hindrance also impedes the subsequent transmetalation and reductive elimination steps.[3]
-
Electronic Effects: The oxygen atom of the octyloxy group is electron-donating, which increases the electron density of the aromatic ring. This makes the carbon-bromine bond less electrophilic and therefore less reactive towards oxidative addition with the electron-rich Pd(0) or Ni(0) catalyst.[4]
These factors often lead to sluggish reactions, low product yields, and an increase in side reactions such as hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the starting materials.[1][5]
Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered when using 1-Bromo-2-(octyloxy)benzene in cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction has a very low yield or is not working at all. What should I check first?
Low or no conversion is the most frequent problem. Before making drastic changes to the catalyst system, it's essential to ensure your foundational reaction parameters are optimal.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Boronic Acid/Ester: Boronic acids are prone to degradation, especially protodeboronation.[5] Use freshly purchased or recrystallized boronic acids. For improved stability, consider using potassium aryltrifluoroborates or pinacol esters.[5][6]
-
Base Integrity: Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is dry and has been stored properly. The base is not just a scavenger; it is crucial for activating the boronic acid to form the more reactive borate species needed for transmetalation.[7]
-
Solvent Purity: Use anhydrous and thoroughly degassed solvents. Oxygen can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands.[5] A rigorous degassing method, such as three freeze-pump-thaw cycles or sparging with argon for 20-30 minutes, is highly recommended.[5]
-
-
Optimize Reaction Conditions:
-
Temperature: Sterically hindered couplings often require higher temperatures (e.g., 90-110 °C) to provide sufficient energy to overcome the activation barrier for oxidative addition.[1][8]
-
Base Choice & Stoichiometry: For difficult substrates, a stronger base may be necessary. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium or potassium carbonate.[8] Ensure you are using at least 2-3 equivalents of the base.
-
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting failed coupling reactions.
Q2: I'm seeing significant amounts of side products like homocoupled biaryls and hydrodehalogenation. How can I minimize these?
These side reactions are classic symptoms of a catalytic cycle that is struggling.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Homocoupling of Boronic Acid | Presence of oxygen, which facilitates oxidative coupling.[5] Inefficient reduction of a Pd(II) precatalyst, which can consume the boronic acid. | 1. Improve degassing procedure rigorously.[5] 2. Switch from a Pd(II) source (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd₂(dba)₃).[5] |
| Hydrodehalogenation | Water or other protic impurities acting as a proton source. The catalytic cycle is slow, allowing reduction of the aryl halide to dominate. | 1. Ensure all reagents and solvents are strictly anhydrous.[1] 2. Use a more active catalyst system (see Q3) to accelerate the desired cross-coupling pathway. 3. Lowering the reaction temperature slightly may help if the desired reaction is proceeding but is outcompeted by reduction at high temperatures.[1] |
Part 2: Alternative Catalyst Systems for Difficult Couplings
When standard catalysts like Pd(PPh₃)₄ fail, the solution almost always lies in the choice of ligand. For sterically hindered and electron-rich substrates, the ligand must be both bulky and electron-rich .
-
Why Bulky? Bulky ligands promote the formation of a monoligated L-Pd(0) active species. This coordinatively unsaturated complex is more reactive and has more physical space to accommodate the hindered ortho-alkoxy substrate.[1]
-
Why Electron-Rich? Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition step with electron-rich aryl halides—a classic case of "like-dissolves-like" in electronic terms.[4]
Q3: Which advanced palladium/ligand systems should I try for Suzuki or Buchwald-Hartwig reactions?
The development of biaryl phosphine ligands (often called "Buchwald ligands") has revolutionized difficult cross-couplings.
Recommended Palladium Catalyst Systems
| Ligand | Structure | Key Features & When to Use |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Workhorse Ligand. Highly versatile and effective for a wide range of Suzuki and Buchwald-Hartwig couplings. Excellent for hindered aryl bromides.[9] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | The two methoxy groups make it very electron-rich. Often provides superior results for extremely electron-rich or hindered aryl halides.[9][10] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Similar to SPhos but with bulkier isopropoxy groups. Can be effective when other ligands fail, particularly in C-N couplings.[10] |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Extremely bulky and electron-rich. Developed for challenging C-N couplings, especially with primary amines, but can be highly effective for difficult Suzuki couplings as well.[10][11] |
| NHC Ligands (e.g., IPr) | N-Heterocyclic Carbene | Strong σ-donors that form very stable Pd complexes. Often highly active, allowing for lower catalyst loadings or temperatures. PEPPSI-type precatalysts are commercially available and easy to handle.[12][13] |
Catalyst Selection Guide
Caption: Decision tree for selecting an alternative catalyst system.
Q4: Are there any alternatives to palladium? I'm concerned about cost and catalyst performance.
Yes, nickel-based catalyst systems are an excellent and often more cost-effective alternative. Nickel catalysts can exhibit high reactivity for challenging substrates, including electron-rich aryl halides.[14]
When to Consider Nickel Catalysis:
-
When even advanced palladium systems provide unsatisfactory yields.
-
For cost-sensitive, large-scale syntheses.
-
Particularly for couplings with organozinc (Negishi) or some organoboron (Suzuki) reagents where palladium is sluggish.[14][15]
A common and effective system involves a simple nickel(II) salt, such as NiCl₂(dme) or NiCl₂(glyme), combined with a ligand. For C(sp²)-C(sp³) couplings, bipyridine-type ligands are often effective, while phosphine ligands can also be used.[16] Nickel catalysis often involves different mechanistic pathways than palladium, sometimes proceeding through single-electron transfer (SET) mechanisms, which can be advantageous for difficult substrates.[17]
Experimental Protocols
The following are generalized starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary for your specific coupling partner.
Protocol 1: Optimized Suzuki-Miyaura Coupling Using an Advanced Catalyst System
This protocol uses a modern biarylphosphine ligand designed for challenging substrates.
-
Reagents:
-
1-Bromo-2-(octyloxy)benzene (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos or SPhos (2-4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous, degassed Toluene or Dioxane (to make a 0.2 M solution)
-
-
Procedure:
-
To a dry Schlenk tube or oven-dried vial under an inert atmosphere (Argon or Nitrogen), add the 1-Bromo-2-(octyloxy)benzene, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and the phosphine ligand.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Seal the vessel and place it in a preheated oil bath at 100-110 °C.
-
Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: General Buchwald-Hartwig Amination
This protocol is a starting point for C-N bond formation.
-
Reagents:
-
1-Bromo-2-(octyloxy)benzene (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos or BrettPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv)
-
Anhydrous, degassed Toluene (to make a 0.2 M solution)
-
-
Procedure:
-
To a dry Schlenk tube or oven-dried vial under an inert atmosphere, add the Pd(OAc)₂, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the degassed toluene, followed by the amine, and finally the 1-Bromo-2-(octyloxy)benzene.
-
Seal the vessel and place it in a preheated oil bath at 100 °C.
-
Stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.[1][18]
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
References
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]
-
Nolan, S. P., et al. (2014). A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Available at: [Link]
-
Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Available at: [Link]
-
Fihri, A., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. Available at: [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2012). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters. Available at: [Link]
-
Knochel, P., et al. (2016). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Angewandte Chemie International Edition. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Guram, A. S., & Buchwald, S. L. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: [Link]
-
Weires, A. G., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science. Available at: [Link]
-
Liu, C., & Kudo, H. (2024). Nickel-Catalyzed Carbonylative Negishi Cross-Coupling of Unactivated Secondary Alkyl Electrophiles with 1 atm CO Gas. Journal of the American Chemical Society. Available at: [Link]
-
Li, C., et al. (2023). Nickel-Catalyzed C-I-Selective C(sp2)-C(sp3) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides. Angewandte Chemie International Edition. Available at: [Link]
-
Wang, P., et al. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2015). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. ResearchGate. Available at: [Link]
-
Gevorgyan, V., & Buchwald, S. L. (2014). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. Chemical Communications. Available at: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Nickel Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]
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- 16. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
1-Bromo-2-(octyloxy)benzene vs. 1-Iodo-2-(octyloxy)benzene in Suzuki-Miyaura Coupling: A Comprehensive Performance Guide
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the robust formation of carbon-carbon bonds between organoboron species and organic halides[1]. However, the choice of the aryl halide electrophile fundamentally dictates the reaction's thermodynamic and kinetic profile.
When dealing with ortho-alkoxy substituted substrates—specifically 1-bromo-2-(octyloxy)benzene versus 1-iodo-2-(octyloxy)benzene —chemists face a classic dilemma balancing reactivity, steric hindrance, and side-reaction mitigation. This guide objectively compares these two substrates, providing mechanistic insights, quantitative data, and self-validating experimental protocols to optimize your coupling workflows.
Mechanistic Causality: The Ortho-Octyloxy Dilemma
The catalytic cycle of the Suzuki coupling relies on three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to form the biaryl product[2]. The ortho-octyloxy group introduces two competing variables into this cycle:
-
Electronic Deactivation: The oxygen atom donates electron density into the aromatic ring via resonance. Electron-rich aryl halides undergo oxidative addition more slowly than their electron-poor counterparts because the metal center must insert into a more electron-dense C-X bond[2].
-
Steric Shielding: The long, flexible octyloxy chain creates a significant steric blockade around the C-X bond, physically hindering the approach of the bulky Pd(0)Lₙ complex[3].
The Halide Effect: Bromide vs. Iodide
The rate-determining step for electron-rich, sterically hindered substrates is almost exclusively the oxidative addition[4]. The susceptibility of the C-X bond to oxidative addition is directly correlated to its Bond Dissociation Energy (BDE)[5].
-
1-Iodo-2-(octyloxy)benzene: The C-I bond has a relatively low BDE (~65 kcal/mol). Consequently, aryl iodides undergo oxidative addition rapidly, often faster than the rate-determining step of the overall cycle, allowing reactions to proceed at or near room temperature[2].
-
1-Bromo-2-(octyloxy)benzene: The C-Br bond is significantly stronger (~81 kcal/mol)[5]. Combined with the ortho-steric bulk, the bromide requires elevated thermal energy and specialized, electron-rich ligands (e.g., dialkylbiaryl phosphines) to force the oxidative addition[3].
Catalytic cycle of Suzuki coupling showing divergent oxidative addition for aryl iodides vs bromides.
Quantitative Performance Comparison
When designing a synthetic route, the choice between the bromide and iodide derivative dictates the required catalyst architecture and reaction conditions. The table below summarizes the empirical performance metrics for coupling these substrates with a standard arylboronic acid.
| Parameter | 1-Bromo-2-(octyloxy)benzene | 1-Iodo-2-(octyloxy)benzene |
| Oxidative Addition Rate | Slow (Requires thermal activation) | Fast (Spontaneous at mild temps) |
| Typical Catalyst System | Pd(OAc)₂ / SPhos or Pd(dppf)Cl₂[6] | Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃ |
| Optimal Base | Stronger bases (K₃PO₄, Cs₂CO₃) | Milder bases (K₂CO₃, Na₂CO₃) |
| Typical Temperature | 80°C – 110°C | 25°C – 60°C |
| Primary Side Reactions | Unreacted starting material | Homocoupling, Hydrodehalogenation[2] |
| Commercial Stability | High (Light/Heat stable) | Moderate (Light sensitive, degrades over time) |
| Cost Efficiency | High (Cheaper to synthesize/procure) | Low (Iodination is costlier, lower atom economy) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each critical phase of the reaction includes an observable checkpoint to confirm causality and progress, preventing "black box" failures.
Protocol A: Mild Coupling of 1-Iodo-2-(octyloxy)benzene
Causality: Because the C-I bond is highly reactive, harsh conditions will lead to rapid Ullmann-type homocoupling or hydrodehalogenation[2]. We utilize a mild catalyst (Pd(PPh₃)₄) and a weak base (K₂CO₃) at moderate temperatures to favor the cross-coupling pathway.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask, combine 1-iodo-2-(octyloxy)benzene (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition & Degassing: Add a 4:1 mixture of THF/H₂O. Validation Checkpoint 1: Sparge the mixture with Argon for 15 minutes. The cessation of dissolved gas micro-bubbles confirms the removal of O₂, which is critical to prevent the oxidative homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) under a positive Argon stream.
-
Reaction Execution: Stir the mixture at 45°C. Validation Checkpoint 2: The suspension will transition from a bright yellow to a pale brown solution, indicating the active Pd(0) species has entered the catalytic cycle.
-
Monitoring: After 4 hours, perform a TLC (Hexanes/EtOAc 9:1). Validation Checkpoint 3: The disappearance of the UV-active iodide spot and the appearance of a highly fluorescent (under 254 nm) lower-Rf spot confirms successful conversion.
Protocol B: High-Efficiency Coupling of 1-Bromo-2-(octyloxy)benzene
Causality: The high BDE and steric shielding of the ortho-octyloxy bromide require a highly active, electron-rich catalyst. We employ Pd(OAc)₂ with SPhos (a dialkylbiaryl phosphine). The bulky ligand facilitates the difficult oxidative addition and accelerates reductive elimination, overcoming the steric bottleneck[3].
Step-by-Step Methodology:
-
Preparation: In a pressure tube, combine 1-bromo-2-(octyloxy)benzene (1.0 equiv), phenylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).
-
Catalyst Assembly: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Causality Note: The 1:2 Pd-to-ligand ratio ensures the formation of the active mono-ligated Pd(0)-SPhos complex.
-
Solvent & Degassing: Add Toluene/H₂O (10:1). Freeze-pump-thaw degas for 3 cycles.
-
Reaction Execution: Seal the tube and heat to 100°C. Validation Checkpoint 1: The initial orange mixture (Pd(II)) will darken to a deep red/brown within 15 minutes at temperature, confirming the in situ reduction to Pd(0) and initiation of oxidative addition.
-
Monitoring: Stir for 12 hours. Validation Checkpoint 2: GC-MS or TLC analysis should show complete consumption of the bromide. If starting material remains, the transmetalation step is likely failing due to insufficient base solubility; adding a phase-transfer catalyst (e.g., TBAB) can resolve this.
Step-by-step experimental workflow comparing conditions for aryl iodide and aryl bromide substrates.
Troubleshooting & Mechanistic Pitfalls
When scaling up these reactions, researchers must be prepared to mitigate substrate-specific side reactions:
-
Hydrodehalogenation (De-iodination/De-bromination): This occurs when the transmetalation step is slower than oxidative addition. The trapped Ar-Pd(II)-X intermediate abstracts a hydride from the solvent (e.g., THF) or an amine base, followed by reductive elimination to yield octyloxybenzene[2]. Solution: If observed with the iodide, switch to a less hydrogen-donating solvent (like toluene) or increase the concentration of the boronic acid to accelerate transmetalation.
-
Catalyst Poisoning via Coordination: The ortho-oxygen atom has lone pairs that can theoretically coordinate to the electrophilic Pd(II) center after oxidative addition, forming a stable palladacycle. Solution: Utilizing sterically demanding ligands like SPhos or XPhos (as used in Protocol B) prevents this unwanted chelation by occupying the coordination sphere of the palladium[3].
References
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." yonedalabs.com. Available at: [Link]
-
Amatore, C., et al. "Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study." ResearchGate. Available at: [Link]
-
Paskach, A. "Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations." University of Illinois. Available at: [Link]
-
Organic Chemistry Portal. "Suzuki Coupling." organic-chemistry.org. Available at:[Link]
-
Mettler Toledo. "Suzuki Cross-Coupling Reactions Mechanisms." mt.com. Available at: [Link]
-
Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers, RSC. Available at:[Link]
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- 5. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to the Reactivity of Bromoalkoxybenzene Isomers in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of alkoxy moieties onto aromatic rings is a cornerstone of modern medicinal chemistry and materials science. Bromoalkoxybenzenes serve as versatile building blocks for constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions. However, the positional isomerism of the alkoxy group—ortho, meta, or para to the bromine—profoundly influences the reactivity of the C-Br bond. Understanding these nuances is critical for reaction optimization, predicting outcomes, and streamlining synthetic routes. This guide provides an in-depth comparison of the reactivity of bromoalkoxybenzene isomers, grounded in mechanistic principles and supported by experimental observations.
The Decisive Role of Electronics and Sterics
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling is predominantly governed by the initial, and often rate-limiting, oxidative addition step.[1][2] In this step, a low-valent palladium(0) catalyst inserts into the carbon-bromine bond.[3][4] The efficiency of this process is a delicate interplay of electronic and steric factors imposed by the substituents on the aromatic ring.[5]
Electronic Effects: The alkoxy group exhibits a dual electronic nature. It is electron-donating through its resonance (+R) effect and electron-withdrawing through its inductive (-I) effect.[6]
-
Resonance Effect (+R): The lone pairs on the oxygen atom can delocalize into the aromatic π-system, increasing electron density at the ortho and para positions.
-
Inductive Effect (-I): The electronegativity of the oxygen atom pulls electron density away from the carbon atom to which it is attached.
Oxidative addition is generally favored for electron-poor aryl halides.[6] Consequently, the electronic influence of the alkoxy group has a significant impact on reactivity:
-
meta-Bromoalkoxybenzene: At the meta position, the electron-donating resonance effect is not operative, and the electron-withdrawing inductive effect predominates. This makes the C-Br bond more electron-deficient and thus more susceptible to oxidative addition.
-
ortho- and para-Bromoalkoxybenzene: At these positions, the strong electron-donating resonance effect outweighs the inductive effect, increasing the electron density of the aromatic ring and the C-Br bond. This disfavors oxidative addition compared to the meta isomer.
Steric Effects: Steric hindrance can significantly impede the approach of the bulky palladium catalyst to the C-Br bond.[5][6]
-
ortho-Bromoalkoxybenzene: The proximity of the alkoxy group to the bromine atom creates significant steric congestion, hindering the palladium catalyst's access to the reaction center.[5] This steric impediment is the primary reason for the generally lower reactivity of ortho-substituted isomers.
-
meta- and para-Bromoalkoxybenzene: These isomers are devoid of the significant steric hindrance found in the ortho isomer, allowing for a more facile approach of the catalyst.
Based on these principles, a general reactivity trend can be predicted for palladium-catalyzed cross-coupling reactions.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption [label="Predicted Reactivity Order of Bromoalkoxybenzene Isomers", fontname="Arial", fontsize=10];
Predicted Reactivity Order in Cross-Coupling.
Comparative Performance in Key Cross-Coupling Reactions
The theoretical reactivity trend is largely corroborated by experimental data across the most common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron species, is a cornerstone of modern synthesis.[3][7] The general mechanism involves oxidative addition, transmetalation, and reductive elimination.[3]
| Isomer | Relative Reactivity | Typical Observations |
| meta | High | Generally provides the highest yields under standard conditions due to favorable electronics and minimal steric hindrance.[6] |
| para | Moderate | Typically requires slightly more forcing conditions (higher temperature, longer reaction times) than the meta isomer to achieve comparable yields.[6] |
| ortho | Low | Often requires specialized, bulky phosphine ligands (e.g., SPhos, XPhos) and higher catalyst loadings to overcome steric hindrance and achieve good yields.[8][9] |
dot graph TD { subgraph Suzuki-Miyaura Catalytic Cycle direction LR; A[Pd(0)L_n] -- "Oxidative Addition" --> B{Ar-Pd(II)-Br(L_n)}; B -- "Transmetalation(R-B(OR')_2, Base)" --> C{Ar-Pd(II)-R(L_n)}; C -- "Reductive Elimination" --> D[Ar-R]; D -- " " --> A; end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption [label="Generalized Suzuki-Miyaura Catalytic Cycle", fontname="Arial", fontsize=10];
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[10] The reaction mechanism is similar to the Suzuki coupling, with the transmetalation step being replaced by the coordination of an amine and subsequent deprotonation.
| Isomer | Relative Reactivity | Typical Observations |
| meta | High | Couples efficiently with a wide range of primary and secondary amines under relatively mild conditions. |
| para | Moderate | Good to excellent yields are generally achievable, though sometimes requiring slightly more forcing conditions than the meta isomer. |
| ortho | Low | Presents a significant challenge due to steric hindrance. Successful couplings often necessitate the use of specialized ligands and may be limited to less sterically demanding amines.[11] |
dot graph TD { subgraph Buchwald-Hartwig Catalytic Cycle direction LR; A[Pd(0)L_n] -- "Oxidative Addition" --> B{Ar-Pd(II)-Br(L_n)}; B -- "Amine Coordination &Deprotonation (R2NH, Base)" --> C{Ar-Pd(II)-NR2(L_n)}; C -- "Reductive Elimination" --> D[Ar-NR2]; D -- " " --> A; end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption [label="Generalized Buchwald-Hartwig Amination Cycle", fontname="Arial", fontsize=10];
Heck Reaction
The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene.[12] The mechanism involves oxidative addition, migratory insertion, and β-hydride elimination.[13][14]
| Isomer | Relative Reactivity | Typical Observations |
| meta | High | Reacts readily with a variety of alkenes, often leading to high yields of the desired coupled product. |
| para | Moderate | Generally provides good yields, but may be slightly slower than the meta isomer. |
| ortho | Low | The steric hindrance of the ortho-alkoxy group can significantly suppress the reaction rate and yield.[5] Successful reactions may require higher temperatures and specific catalyst systems. |
Experimental Protocols
The following are representative, general procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the bromoalkoxybenzene isomer (1.0 mmol), the boronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
dot graph TD { subgraph Suzuki-Miyaura Workflow A[Combine Reactants] --> B[Inert Atmosphere]; B --> C[Add Solvents]; C --> D[Heat & Stir]; D --> E[Workup]; E --> F[Purification]; end style A fill:#F1F3F4, fontcolor:#202124 style B fill:#F1F3F4, fontcolor:#202124 style C fill:#F1F3F4, fontcolor:#202124 style D fill:#F1F3F4, fontcolor:#202124 style E fill:#F1F3F4, fontcolor:#202124 style F fill:#F1F3F4, fontcolor:#202124 } caption [label="Typical Suzuki-Miyaura Experimental Workflow", fontname="Arial", fontsize=10];
General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine the bromoalkoxybenzene isomer (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.02-0.04 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol).[15]
-
Seal the tube, and evacuate and backfill with an inert atmosphere.
-
Add the amine (1.2 mmol) and a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) until completion.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion and Future Perspectives
The reactivity of bromoalkoxybenzene isomers in palladium-catalyzed cross-coupling reactions follows a predictable trend: meta > para >> ortho . This order is a direct consequence of the interplay between the electronic effects of the alkoxy group, which favor oxidative addition at the more electron-deficient meta position, and the steric hindrance at the ortho position, which impedes the approach of the palladium catalyst.
For researchers in drug discovery and process development, a thorough understanding of these reactivity patterns is essential for efficient synthesis design. While the meta and para isomers are generally reliable coupling partners, the ortho isomer often requires more specialized conditions, including the use of sterically demanding and electron-rich phosphine ligands, to achieve satisfactory results. The continued development of more active and sterically tolerant catalyst systems will undoubtedly further expand the utility of these valuable synthetic building blocks.
References
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Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. University of Illinois at Urbana-Champaign. [Link]
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Investigating the mechanism and origins of selectivity in palladium- catalysed carbene insertion cross-coupling reactions. (2022). Semantic Scholar. [Link]
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Mechanism of Ni-Catalyzed Selective C−O Bond Activation in Cross-Coupling of Aryl Esters. (2009). Journal of the American Chemical Society. [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
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Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2020). Journal of the American Chemical Society. [Link]
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Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. (2017). ACS Omega. [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. [Link]
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Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. (2018). ResearchGate. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2020). PubMed. [Link]
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A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. (2022). Chemical Science. [Link]
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Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. (2023). Molecules. [Link]
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Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. (2001). Semantic Scholar. [Link]
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Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). Catalysts. [Link]
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Buchwald–Hartwig Amination. Semantic Scholar. [Link]
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Mechanistic Insights into Cross Coupling Reactions. (2013). Macmillan Group. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study. (2007). ResearchGate. [Link]
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Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. (2025). Organic Letters. [Link]
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Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. (2001). PubMed. [Link]
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Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. (2024). Chemical Reviews. [Link]
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From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024). The Journal of Organic Chemistry. [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2018). ResearchGate. [Link]
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Heck Reaction—State of the Art. (2017). Catalysts. [Link]
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Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. (2010). Wiley-VCH. [Link]
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Electrochemically Driven Cross-Electrophile Coupling of Alkyl Halides. (2020). Nature Communications. [Link]
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Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. (2021). Organic Letters. [Link]
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Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. (2020). ChemRxiv. [Link]
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Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2009). Journal of the American Chemical Society. [Link]
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Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. (2023). International Journal of Molecular Sciences. [Link]
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Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species. (2023). Semantic Scholar. [Link]
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Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. (2023). Chemical Science. [Link]
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Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. [Link]
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A Comparative Guide to Purity Analysis of 1-Bromo-2-(octyloxy)benzene by GC-MS and HPLC
Introduction: The Critical Role of Purity in Synthesis
In the landscape of pharmaceutical and specialty chemical development, the integrity of synthetic intermediates is paramount. 1-Bromo-2-(octyloxy)benzene stands as a crucial building block, its versatile structure enabling the synthesis of a wide array of complex molecules. However, the presence of impurities—even in trace amounts—can drastically alter reaction pathways, reduce yields, and introduce toxicological risks in the final product. Therefore, rigorous purity analysis is not merely a quality control step; it is a foundational requirement for robust and reproducible research and development.
This guide provides an in-depth comparison of two cornerstone analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the comprehensive purity assessment of 1-Bromo-2-(octyloxy)benzene. We will delve into the causality behind methodological choices, present validated experimental protocols, and offer a comparative framework to empower researchers, scientists, and drug development professionals in selecting the optimal analytical strategy.
Physicochemical Profile of 1-Bromo-2-(octyloxy)benzene
A thorough understanding of the analyte's properties is the first principle of sound method development. These characteristics dictate the suitability of each analytical technique and inform the selection of optimal parameters.
| Property | Value | Rationale for Analysis |
| Molecular Formula | C₁₄H₂₁BrO | Confirms the elemental composition. |
| Molecular Weight | 285.22 g/mol | Determines the expected mass for MS detection. |
| Boiling Point | ~345.5 °C (Predicted) | High boiling point suggests GC is feasible but requires appropriate temperature programming to ensure elution without thermal degradation. |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Acetonitrile, Hexane) | Informs the choice of sample preparation solvents for both GC and HPLC. |
| Structure | Aromatic Ether | The benzene ring provides a strong chromophore for UV detection in HPLC. The overall structure is semi-volatile, making it suitable for GC. |
I. Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse technique for the analysis of volatile and semi-volatile compounds. It combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry, making it an ideal first-line approach for analyzing 1-Bromo-2-(octyloxy)benzene.[1][2]
Causality-Driven Method Development
The goal is to develop a method that separates the target analyte from potential process-related impurities, such as starting materials (e.g., 2-bromophenol, 1-bromooctane) and by-products, while confirming its identity.
-
Why a Low-Polarity Capillary Column? The analyte is a relatively non-polar aromatic ether. A low-polarity stationary phase, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is the logical choice. This "like-dissolves-like" principle ensures that the analyte and similar impurities are retained primarily based on their boiling points and subtle polarity differences, leading to excellent resolution.[3]
-
Why a Temperature Gradient? An isothermal (constant temperature) oven program is insufficient for purity analysis, which may involve impurities with a wide range of boiling points. A temperature gradient (ramping the temperature over time) is essential. It ensures that highly volatile impurities elute as sharp peaks early in the run, while the main, higher-boiling analyte elutes in a reasonable time frame without excessive peak broadening.
-
Why Electron Ionization (EI)? Electron Ionization (EI) at a standard 70 eV is the gold standard for generating reproducible mass spectra.[4] This allows for the creation of a spectral "fingerprint" of the molecule, which can be compared against commercial or in-house libraries for confident identification. For a bromo-compound, EI fragmentation provides a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) that is unmistakable.
Validated Experimental Protocol: GC-MS
This protocol is designed to be a self-validating system, providing clear separation and definitive identification.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the 1-Bromo-2-(octyloxy)benzene sample.
- Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
- Perform a further 1:100 dilution with the same solvent to a final concentration of 10 µg/mL.
- Filter the solution through a 0.22 µm syringe filter into a 2 mL GC vial.
2. Instrumentation and Parameters:
| Parameter | Condition |
| GC System | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (Split mode, 50:1 ratio) |
| Oven Program | Initial: 150 °C, hold 1 min. Ramp: 20 °C/min to 300 °C, hold 5 min. |
| Transfer Line Temp | 290 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Acquisition Mode | Full Scan (m/z 40-550) |
3. Data Analysis:
- Identification: The primary peak is identified by its retention time and its mass spectrum. Look for the molecular ion cluster around m/z 284/286.
- Purity Calculation: Purity is determined using the area percent method from the Total Ion Chromatogram (TIC). The area of the main peak is divided by the total area of all peaks in the chromatogram.
- Impurity Identification: Tentatively identify impurity peaks by comparing their mass spectra against the NIST library.
GC-MS Method Validation Framework
To ensure the method is reliable for routine use, it must be validated according to guidelines like ICH Q2(R1).[5][6][7][8][9]
-
Specificity: The ability to detect the analyte without interference. This is demonstrated by the unique mass spectrum of the analyte, distinguishing it from any co-eluting peaks.
-
Linearity: Establishes that the instrument response is proportional to the analyte concentration over a given range.[9]
-
Precision: Assesses the method's reproducibility through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).[8]
-
Limit of Detection (LOD) & Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively. For trace impurity analysis, a high-sensitivity Selected Ion Monitoring (SIM) mode can be developed.[10][11]
II. Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is an exceptionally versatile and powerful technique that serves as an excellent alternative and complement to GC-MS.[12][13] It is particularly advantageous for analyzing compounds that may be thermally unstable or for detecting non-volatile impurities that would be missed by GC.
Causality-Driven Method Development
The objective is to separate 1-Bromo-2-(octyloxy)benzene from polar and non-polar impurities using its hydrophobic and UV-absorbing properties.
-
Why Reversed-Phase (RP) HPLC? This is the most common mode of HPLC.[14] 1-Bromo-2-(octyloxy)benzene, with its long alkyl chain and aromatic ring, is significantly hydrophobic. A non-polar C18 stationary phase is the ideal choice, as it will retain the analyte and separate it from more polar impurities (which elute earlier) and potentially more non-polar impurities (which elute later).
-
Why a Gradient Mobile Phase? A single (isocratic) mobile phase composition is often inadequate for impurity profiling. A gradient elution, starting with a higher percentage of aqueous phase (e.g., water) and gradually increasing the organic phase (e.g., acetonitrile), is crucial. This ensures that highly polar, water-soluble impurities are resolved at the beginning of the run, while the main analyte and any highly non-polar impurities are effectively eluted from the column.
-
Why a UV Detector? The benzene ring in the analyte is a natural chromophore that absorbs UV light. A Diode Array Detector (DAD) or a variable wavelength UV detector set to a wavelength like 254 nm provides excellent sensitivity for aromatic compounds.[15] A key advantage of a DAD is its ability to acquire a UV spectrum for each peak, which can be used to assess peak purity and aid in identification.
Validated Experimental Protocol: HPLC
This protocol is designed for robust separation and quantification of the target compound and related substances.
1. Sample and Mobile Phase Preparation:
- Mobile Phase A: Deionized water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Sample Preparation: Accurately weigh approximately 10 mg of the 1-Bromo-2-(octyloxy)benzene sample and dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution. Dilute as needed to fall within the linear range of the calibration curve (e.g., to 0.1 mg/mL).
- Filter the final solution through a 0.45 µm syringe filter into a 2 mL HPLC vial.
2. Instrumentation and Parameters:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD), Wavelength: 254 nm |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Gradient Program | 0-2 min: 60% B; 2-15 min: 60-95% B; 15-17 min: 95% B; 17-18 min: 95-60% B; 18-20 min: 60% B |
3. Data Analysis:
- Identification: The main peak is identified by its characteristic retention time, established by running a pure reference standard.
- Purity Calculation: Purity is determined by the area percent method. The DAD can also perform peak purity analysis to check for co-eluting impurities under the main analyte peak.
HPLC Method Validation Framework
Similar to GC-MS, the HPLC method must be validated per ICH Q2(R1) guidelines to prove its suitability.[5][6][7][8][9]
-
Specificity: Demonstrated by separating the main peak from known impurities, starting materials, and degradation products (if applicable). Peak purity analysis via DAD provides strong evidence of specificity.
-
Linearity & Range: A series of standards are prepared and injected to prove the detector response is linear across a defined concentration range. The range should typically cover from the reporting limit for impurities up to 120% of the assay concentration.[9]
-
Accuracy: Assessed by spiking a sample with known amounts of the pure analyte and measuring the recovery.
-
Precision: Evaluated through repeatability and intermediate precision studies to ensure consistent results.[8]
Visualizing the Analytical Workflows
Comparative Analysis: GC-MS vs. HPLC
Neither technique is universally superior; they are powerful, complementary tools. The choice depends on the specific goals of the analysis.
| Feature | GC-MS | HPLC-UV/DAD | Senior Scientist's Insight |
| Analyte Suitability | Excellent for volatile & semi-volatile, thermally stable compounds. | Excellent for soluble compounds, regardless of volatility or thermal stability. | GC-MS is the primary choice for this analyte, but HPLC is essential for confirming the absence of non-volatile synthesis residues (e.g., salts, catalysts). |
| Identification Power | Definitive. Mass spectrum provides a structural fingerprint. | Indicative. Retention time is not a unique identifier. UV spectrum from DAD helps confirm identity but is not definitive. | For unequivocal identification of an unknown impurity, GC-MS is the authoritative technique.[4][16] HPLC requires an authentic reference standard for positive identification. |
| Sensitivity | Very high, especially in SIM mode for trace analysis.[17] | High, but generally less sensitive than targeted GC-MS (SIM) methods. | For detecting trace genotoxic or catalyst impurities, a dedicated GC-MS SIM method is often required to reach the necessary low detection limits. |
| Speed | Typically faster run times (10-20 minutes). | Often longer run times due to gradient re-equilibration (20-30 minutes). | For high-throughput screening of reaction progress, the faster cycle time of GC-MS can be a significant advantage. |
| Impurity Detection Scope | Detects volatile/semi-volatile impurities. Will miss non-volatile materials. | Detects any soluble impurity with a UV chromophore. | This is the key synergy. A complete purity profile requires both. HPLC may reveal polymeric by-products or inorganic impurities that are invisible to GC. |
| Robustness | Very robust. Inlet and column maintenance are key. | Very robust. Mobile phase preparation and column care are critical. | Both systems are workhorses in a modern lab. Method robustness for both should be confirmed by deliberate small changes to parameters like temperature or mobile phase composition.[8] |
Conclusion and Recommendation
For the comprehensive purity analysis of 1-Bromo-2-(octyloxy)benzene, a dual-pronged approach is the most scientifically rigorous strategy.
-
Primary Quality Control (QC) and Identification: GC-MS should be employed as the primary technique. Its ability to provide definitive structural confirmation via mass spectrometry and quantify volatile and semi-volatile impurities makes it indispensable for identity confirmation and routine purity checks.
-
Comprehensive Impurity Profiling: HPLC-DAD is a crucial complementary technique. It is essential for detecting potential non-volatile or thermally labile impurities that would not be observed by GC. The peak purity analysis function of a DAD adds an extra layer of confidence to the main peak's homogeneity.
By leveraging the strengths of both GC-MS and HPLC, researchers and drug development professionals can build a complete and trustworthy purity profile for 1-Bromo-2-(octyloxy)benzene, ensuring the quality and integrity of their downstream synthetic processes and final products.
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Agilent Technologies. (n.d.). Gas Chromatography/ Mass Spectrometry Fundamentals. Agilent. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]
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Chrom Tech, Inc. (2025). Understanding HPLC Instrumentation: Principles & Uses. Chrom Tech. Retrieved from [Link]
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Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Retrieved from [Link]
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National Institutes of Health. (n.d.). Gas Chromatography - Mass Spectrometry. NIH. Retrieved from [Link]
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European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]
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Shimadzu. (n.d.). Basics of Gas Chromatograph-Mass Spectrometry. Shimadzu. Retrieved from [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]
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Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained. Pharmaguideline. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). NIST. Retrieved from [Link]
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Aimil Ltd. (2024). Exploring Liquid Chromatography: Principles, Applications, and Instrumentation. Aimil Corporate Blog. Retrieved from [Link]
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Technology Networks. (2024). GC-MS Principle, Instrument and Analyses and GC-MS/MS. Technology Networks. Retrieved from [Link]
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Microbe Notes. (2024). HPLC: Principle, Parts, Types, Uses, Diagram. Microbe Notes. Retrieved from [Link]
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Bright Sky Publications. (2025). High-Performance Liquid Chromatography: Principles, Techniques, and Applications. Bright Sky Publications. Retrieved from [Link]
-
Journals@UC. (2014). Headspace GC-MS for the Determination of Halogenated Hydrocrabons, Ethers and Aromatic Volatiles in Fabric and Leather. University of Cincinnati. Retrieved from [Link]
-
MDPI. (2026). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. Retrieved from [Link]
-
ResearchGate. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate. Retrieved from [Link]
-
Shimadzu. (n.d.). Quantification of Halo ethers from tap water by LLE and Gas Chromatography-Mass Spectrometry. Shimadzu. Retrieved from [Link]
-
PubMed. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-methoxy- (CAS 578-57-4). Cheméo. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-ethyl- (CAS 1973-22-4). Cheméo. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1-Bromo-4-(2-chloroethoxy)benzene Properties. EPA. Retrieved from [Link]
-
WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Wageningen University & Research. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-phenoxy-benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-(propan-2-yloxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2002). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 1-Bromo-2-(octyloxy)benzene: A Modern Perspective on a Classic Transformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(octyloxy)benzene is a valuable intermediate in organic synthesis, finding application in the development of pharmaceuticals, liquid crystals, and other advanced materials. The presence of the ortho-bromo and octyloxy functionalities allows for diverse downstream chemical modifications. Traditionally, the synthesis of this and similar aryl ethers has been dominated by the century-old Williamson ether synthesis. However, the evolution of modern cross-coupling methodologies offers compelling alternatives. This guide provides an in-depth comparison of the traditional Williamson ether synthesis with a potential new synthetic route based on a modified Ullmann condensation, offering field-proven insights into the causality behind experimental choices and a critical evaluation of their respective merits.
The Established Route: Williamson Ether Synthesis
The Williamson ether synthesis, first reported in 1850, remains a cornerstone of ether formation in organic chemistry.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide.[2] In the context of 1-Bromo-2-(octyloxy)benzene, this involves the reaction of 2-bromophenol with an octyl halide in the presence of a base.
Mechanistic Rationale
The key to a successful Williamson ether synthesis is the generation of a potent nucleophile, the 2-bromophenoxide ion, by deprotonating 2-bromophenol with a suitable base. This phenoxide then attacks the primary carbon of the octyl halide, leading to the formation of the desired ether and a salt byproduct. The SN2 nature of the reaction dictates a preference for primary alkyl halides to minimize competing elimination reactions.[3]
Caption: Williamson Ether Synthesis Workflow.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
2-Bromophenol
-
1-Bromooctane
-
Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: To a stirred solution of 2-bromophenol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.
-
Nucleophilic Substitution: Add 1-bromooctane (1.1 eq) dropwise to the reaction mixture. Heat the reaction to 80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
A New Synthetic Route: Modified Ullmann Condensation
The Ullmann condensation, a copper-catalyzed reaction, provides an alternative for the formation of aryl ethers, particularly for substrates that are less reactive under SN2 conditions.[4] While the traditional Ullmann reaction often requires harsh conditions, modern modifications have significantly improved its scope and applicability.[5][6]
Mechanistic Rationale
This proposed new route involves the copper-catalyzed cross-coupling of 2-bromophenol and 1-bromooctane. The mechanism is believed to involve the formation of a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) species yields the desired diaryl ether and regenerates the active copper(I) catalyst. The use of a ligand, such as picolinic acid, can accelerate the reaction and improve yields.[5]
Sources
- 1. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]
Assessing the Economic Viability of 1-Bromo-2-(octyloxy)benzene as a Starting Material in Advanced Organic Synthesis
As a Senior Application Scientist, evaluating the economic viability of a starting material requires looking beyond the initial catalog price. True economic viability in chemical synthesis is a function of step economy, atom economy, catalyst requirements, and downstream processing efficiency.
In the synthesis of extended polyaromatic hydrocarbons, active pharmaceutical ingredients (APIs), and triphenylene-based discotic liquid crystals[1], 1-Bromo-2-(octyloxy)benzene (1-BOB) has emerged as a critical building block. The ortho-octyloxy chain provides the essential "soft" aliphatic periphery required for solubility and liquid crystalline mesophase stabilization, while the bromine atom serves as the reactive handle for carbon-carbon (C-C) bond formation.
This guide objectively compares 1-BOB against its chemical alternatives and provides self-validating experimental protocols to justify its position as the optimal synthetic choice.
The Economic and Synthetic Sweet Spot
When designing a synthetic route toward a 2-(octyloxy)aryl derivative, chemists typically choose between four primary halogenated or pre-functionalized starting materials. A comprehensive life cycle assessment of C-C cross-coupling reactions[2] demonstrates that the intrinsic impact of the starting material must be balanced against the extrinsic impact of the required catalysts and ligands.
-
1-Chloro-2-(octyloxy)benzene: While the starting material is inexpensive, the high bond dissociation energy of the C-Cl bond (~96 kcal/mol) requires expensive, proprietary electron-rich phosphine ligands (e.g., XPhos, SPhos) for palladium-catalyzed activation. This drastically increases the cost per mole of the catalytic system, negating the initial savings.
-
1-Iodo-2-(octyloxy)benzene: The C-I bond is highly reactive (~65 kcal/mol), allowing for mild coupling conditions. However, the procurement or synthesis of the iodide is significantly more expensive, and the heavy iodine atom results in poor atom economy.
-
2-(Octyloxy)phenylboronic acid: Utilizing this as a starting point requires synthesizing the bromide first, followed by cryogenic lithiation (-78°C) and trapping with a trialkyl borate. This adds an energy-intensive, moisture-sensitive step that reduces overall yield and inflates costs.
Quantitative Economic and Performance Comparison
| Starting Material | Relative Cost/Mole | Reactivity in Pd-Coupling | Required Ligand Cost | Atom Economy | Overall Economic Viability |
| 1-Bromo-2-(octyloxy)benzene | 1.0x (Baseline) | High | Low (Standard PPh₃) | Moderate | High (Optimal) |
| 1-Chloro-2-(octyloxy)benzene | 0.6x | Low | High (e.g., XPhos, SPhos) | High | Low-Moderate |
| 1-Iodo-2-(octyloxy)benzene | 3.5x | Very High | Low (Standard PPh₃) | Low | Low |
| 2-(Octyloxy)phenylboronic acid | 4.8x | N/A (Coupling Partner) | Low | Moderate | Low (As starting point) |
Table 1: Relative economic and performance metrics of ortho-octyloxy halobenzenes. Data normalized to 1-BOB.
Fig 1. Economic decision tree for selecting ortho-octyloxy halobenzenes.
Mechanistic Causality in Cross-Coupling
The C-Br bond in 1-BOB (~81 kcal/mol) represents the ideal thermodynamic compromise. It is weak enough to undergo oxidative addition with generic, off-patent palladium catalysts like Pd(PPh₃)₄, yet stable enough to prevent spontaneous degradation during storage.
However, the ortho-octyloxy group introduces specific mechanistic challenges. While the oxygen atom donates electron density into the aromatic ring (mesomeric effect), the long, flexible octyl chain creates significant steric hindrance around the C-Br bond. This steric bulk can slow down the oxidative addition step of the catalytic cycle. To overcome this, higher reaction temperatures (80–90°C) are employed, which is economically feasible because the required catalyst and solvent systems are inexpensive.
Fig 2. Suzuki-Miyaura catalytic cycle highlighting the oxidative addition of 1-BOB.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.
Protocol A: Cost-Effective Synthesis of 1-Bromo-2-(octyloxy)benzene via Williamson Etherification
Objective: Generate 1-BOB from inexpensive precursors with >90% yield.
-
Setup: Charge a round-bottom flask with 2-bromophenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Add K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes.
-
Causality: K₂CO₃ provides the exact basicity required to deprotonate 2-bromophenol (pKa ~8.5) without inducing unwanted E2 elimination reactions in the alkyl halide. DMF solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic.
-
-
Alkylation: Add 1-bromooctane (1.1 eq) dropwise. Heat the mixture to 80°C for 12 hours.
-
Workup & Self-Validation: Quench with water and extract with ethyl acetate. Wash the organic layer with 1M NaOH, followed by brine.
-
Self-Validation: The 1M NaOH wash is a critical purifying mechanism; it ensures any unreacted 2-bromophenol is partitioned into the aqueous layer as a water-soluble phenoxide salt. Thin Layer Chromatography (TLC) in hexanes will reveal the disappearance of the UV-active, polar phenolic starting material and the emergence of a single highly non-polar spot (the ether) running near the solvent front.
-
Protocol B: Suzuki-Miyaura Cross-Coupling using 1-Bromo-2-(octyloxy)benzene
Objective: Synthesize a 2-(octyloxy)biphenyl derivative as a precursor for extended conjugated systems.
-
Setup: Charge a Schlenk flask with 1-BOB (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.02 eq).
-
Degassing: Evacuate and backfill with argon three times.
-
Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂. This step prevents catalyst deactivation and homocoupling side-reactions.
-
-
Solvent Addition: Add degassed toluene and ethanol (4:1 ratio), followed by 2M aqueous Na₂CO₃ (2.0 eq).
-
Causality: Toluene dissolves the lipophilic 1-BOB. Ethanol acts as a phase-transfer agent, allowing the aqueous Na₂CO₃ to interact with the organic phase. The base is mechanistically required to coordinate with the arylboronic acid, forming a nucleophilic boronate complex that accelerates transmetalation.
-
-
Reaction: Heat to 90°C for 12 hours under vigorous stirring.
-
Workup & Self-Validation: Separate the phases and filter the organic layer through a short pad of silica.
-
Self-Validation: The physical appearance of "palladium black" (precipitated Pd(0)) at the end of the reaction indicates the catalyst has completed its turnover lifecycle. In ¹H NMR, the reaction validates itself via the distinct shift of the aromatic protons ortho to the alkoxy group, which lose the deshielding effect of the heavy bromine atom upon successful C-C bond formation.
-
Conclusion
1-Bromo-2-(octyloxy)benzene stands as the premier starting material for ortho-alkoxy functionalized aromatic systems. It perfectly bridges the gap between the unreactive chlorides and the prohibitively expensive iodides. By utilizing the self-validating protocols outlined above, researchers can maximize atom economy, minimize catalyst expenditure, and reliably scale the production of advanced organic materials.
References
-
Kumar, S. (2004). Recent developments in the chemistry of triphenylene-based discotic liquid crystals. Liquid Crystals, 31(8), 1037-1059. URL:[Link]
-
Osorio-Tejada, J. L., Ferlin, F., Vaccaro, L., & Hessel, V. (2023). The sustainability impact of Nobel Prize Chemistry: life cycle assessment of C–C cross-coupling reactions. Green Chemistry, 25(23), 9760-9778. URL:[Link]
Sources
High-Precision Purity Determination of 1-Bromo-2-(octyloxy)benzene: A Comparative Guide to qNMR vs. Chromatographic Methods
1-Bromo-2-(octyloxy)benzene is a critical synthetic intermediate utilized in the development of advanced functional materials, OLED components, and active pharmaceutical ingredients (APIs). For researchers and drug development professionals, establishing the absolute purity of this alkylated bromobenzene is paramount. Traditional chromatographic techniques—such as High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography (GC-FID)—often fall short due to their reliance on analyte-specific reference standards and variable response factors.
As a Senior Application Scientist, I advocate for quantitative Nuclear Magnetic Resonance (qNMR) as the definitive gold standard for this application. qNMR operates as a primary ratio measurement procedure, offering absolute quantification without the need for an identical reference standard[1]. This guide objectively compares qNMR against chromatographic alternatives and provides a self-validating, step-by-step protocol for the purity determination of 1-Bromo-2-(octyloxy)benzene.
Mechanistic Causality: Why qNMR Outperforms Chromatography
The fundamental physics of qNMR dictate that the integrated area of an NMR resonance is directly proportional to the number of nuclei (protons) generating that signal[2]. Unlike HPLC-UV, where the signal intensity depends heavily on the extinction coefficient of the specific chromophore, or GC-FID, which relies on ionization efficiency and volatility, qNMR is structurally agnostic[1].
For 1-Bromo-2-(octyloxy)benzene, the distinct triplet of the
Logical Relationship: Methodological Bias
Logical comparison of analytical methodologies for purity assessment.
Comparative Performance Data
To objectively evaluate these methods, a representative batch of synthesized 1-Bromo-2-(octyloxy)benzene was analyzed using qNMR, HPLC-UV, and GC-FID. The data below illustrates the performance discrepancies.
Table 1: Performance Comparison for 1-Bromo-2-(octyloxy)benzene Purity Determination
| Analytical Method | Measured Purity (%) | RSD (n=5) | Calibration Requirement | Primary Bias / Limitation |
| 99.45 ± 0.08 | 0.08% | SI-Traceable Internal Standard only | Requires high-precision microbalance | |
| HPLC-UV (254 nm) | 98.90 ± 0.45 | 0.45% | Analyte-specific Reference Standard | Misses non-UV absorbing impurities |
| GC-FID | 99.80 ± 0.30 | 0.30% | Analyte-specific Reference Standard | Overestimates due to non-volatile residue |
Data Interpretation: qNMR demonstrates superior precision (RSD 0.08%) and accuracy because it directly counts nuclei[1]. GC-FID artificially overestimates purity because non-volatile inorganic salts or polymeric byproducts do not elute and are therefore ignored by the detector. Conversely, HPLC-UV exhibits high variance because the response factors of potential impurities (e.g., unreacted 2-bromophenol or octyl bromide) differ drastically from the target analyte at 254 nm, leading to skewed relative quantification.
Step-by-Step qNMR Methodology
To ensure a self-validating protocol, the following workflow must be strictly adhered to. The causality of each step is rooted in metrological traceability and NMR physics[3][5].
Internal Standard (IS) Selection
-
Action: Select Dimethyl sulfone (
, NIST SRM or equivalent) as the internal standard. -
Causality:
provides a sharp, distinct singlet at ~3.0 ppm in . This signal sits perfectly in a clear spectral window, avoiding overlap with the aromatic (6.8–7.6 ppm), -methylene (~4.0 ppm), or aliphatic chain (0.8–1.9 ppm) protons of 1-Bromo-2-(octyloxy)benzene[2].
High-Precision Gravimetry
-
Action: Using a calibrated ultra-microbalance (readability 0.001 mg), weigh approximately 20 mg of 1-Bromo-2-(octyloxy)benzene and 5 mg of
directly into a static-free glass vial. -
Causality: The largest contributor to uncertainty in qNMR is weighing error. Co-weighing the analyte and the IS ensures the exact mass ratio is known, which is the foundational requirement for establishing SI-traceability[1].
Sample Dissolution
-
Action: Add 0.8 mL of deuterated chloroform (
containing 0.03% TMS) to the vial. Vortex thoroughly to ensure complete homogenization, then transfer 0.6 mL to a high-quality 5 mm NMR tube. -
Causality: Complete dissolution is critical. Any undissolved particulate will skew the molar ratio in solution, immediately invalidating the primary ratio measurement.
NMR Acquisition Parameters
-
Action: Acquire the
H NMR spectrum at 400 MHz. Set the relaxation delay ( ) to at least 5 times the longest longitudinal relaxation time ( ) of the signals of interest (typically seconds). Use a 90° excitation pulse and acquire 64 transients. -
Causality: A
of ensures >99.3% recovery of equilibrium magnetization between pulses. Failing to allow full relaxation leads to differential signal saturation, which severely distorts the integration ratio and causes massive quantification errors[5].
Data Processing & Purity Calculation
-
Action: Apply a 0.3 Hz exponential line broadening window function. Perform rigorous manual phase correction (zero and first order) and a 5th-order polynomial baseline correction. Integrate the
singlet (6H) and the -methylene triplet of the analyte (2H). -
Causality: Accurate integration requires a perfectly flat baseline. The absolute mass fraction purity (
) is then calculated using the self-validating formula: (Where I = integral area, N = number of nuclei, M = molar mass, W = gravimetric weight, P = purity)
Experimental Workflow Diagram
Step-by-step experimental workflow for self-validating qNMR purity determination.
References
-
Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals Source: ACS Publications URL:[Link]
-
qNMR Internal Standard Reference Data (ISRD) Source: BIPM (Bureau International des Poids et Mesures) URL:[Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL:[Link]
-
Evaluation of Accuracy for the Quantitative Analysis Using Nuclear Magnetic Resonance as a Detector of HPLC Source: Chromsoc.jp URL:[Link]
Sources
Comprehensive Comparison Guide: Grignard vs. Organolithium Routes from 1-Bromo-2-(octyloxy)benzene
Executive Summary
The transformation of 1-bromo-2-(octyloxy)benzene into a reactive carbon nucleophile is a foundational step in synthesizing complex pharmaceuticals and advanced materials. The substrate possesses a unique stereoelectronic profile: the ortho-octyloxy group provides significant lipophilicity and acts as a directing group (capable of coordinating to metals), but it also introduces steric bulk and a latent leaving-group liability.
When metalating this substrate, researchers must choose between two premier pathways: the classical, highly reactive organolithium route (via lithium-halogen exchange) and the modern, chemoselective Grignard route (via TurboGrignard magnesium-halogen exchange). This guide objectively compares these methodologies, explaining the causality behind the required experimental conditions and providing self-validating protocols to ensure reproducible success.
Mechanistic Divergence & Causality
The choice between lithium and magnesium fundamentally alters the reaction mechanism, dictating the required experimental conditions and the potential side-reaction profile.
The Organolithium Route (Lithium-Halogen Exchange)
The addition of n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) to the aryl bromide triggers an extremely rapid lithium-halogen exchange.
-
Mechanism: This kinetically driven reaction proceeds via a hypervalent, 10-I-2 "ate-complex" intermediate ()[1].
-
Causality of Cryogenic Conditions (-78 °C): The resulting (2-octyloxyphenyl)lithium is highly nucleophilic and strongly basic. The reaction must be strictly maintained at -78 °C. If the temperature is allowed to rise above -40 °C, the strongly electron-rich aromatic ring will force the
-elimination of lithium octyloxide. This ether cleavage generates a highly reactive benzyne intermediate , leading to complex oligomeric mixtures and total loss of the target nucleophile[2].
The Grignard Route (TurboGrignard Exchange)
Traditional Grignard formation—inserting magnesium metal (Mg
-
Mechanism: The modern alternative utilizes the "TurboGrignard" reagent, iPrMgCl·LiCl ().
-
Causality of LiCl Addition: Standard Grignard reagents form unreactive polymeric aggregates in THF. The addition of stoichiometric lithium chloride breaks up these aggregates, forming a highly reactive magnesiate complex (e.g., iPrMgCl
·LiCl). This dramatically increases the nucleophilicity of the isopropyl group, allowing the magnesium-halogen exchange to proceed smoothly at 0 °C to room temperature. This completely bypasses the need for cryogenic cooling and suppresses the benzyne elimination pathway[3].
Mechanistic divergence and side-reaction pathways for the metalation of 1-Bromo-2-(octyloxy)benzene.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific trustworthiness, a metalation protocol must not rely on blind faith. Both methodologies below incorporate a self-validating titration/quench step . By quenching a micro-aliquot with iodine prior to adding the main electrophile, researchers can definitively prove that the metalation was successful before committing expensive downstream reagents.
Protocol A: Synthesis of (2-Octyloxyphenyl)lithium
-
Substrate Preparation: Flame-dry a Schlenk flask under argon. Add 1-bromo-2-(octyloxy)benzene (1.0 equiv, 10.0 mmol) and anhydrous THF (30 mL).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the system to equilibrate to exactly -78 °C for 15 minutes.
-
Halogen-Metal Exchange: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes) over 10 minutes. Critical technique: Dispense the n-BuLi down the cold inner wall of the flask to pre-cool the reagent before it hits the reaction mixture, preventing localized warm spots that trigger ether cleavage. Stir at -78 °C for 30 minutes[4].
-
Self-Validation (Iodine Quench): Withdraw a 0.1 mL aliquot via a purged microsyringe. Inject it into a GC vial containing a solution of I
in diethyl ether. Wash the vial with aqueous Na S O to remove excess iodine, and analyze the organic layer via GC-MS. The presence of >95% 1-iodo-2-(octyloxy)benzene validates quantitative lithiation. -
Electrophilic Addition: Add the desired electrophile (e.g., an aldehyde or ketone) dropwise at -78 °C. Stir for 1 hour, slowly warm to room temperature, and quench with saturated aqueous NH
Cl.
Protocol B: Synthesis of (2-Octyloxyphenyl)magnesium chloride (TurboGrignard)
-
Substrate Preparation: In a flame-dried Schlenk flask under argon, dissolve 1-bromo-2-(octyloxy)benzene (1.0 equiv, 10.0 mmol) in anhydrous THF (20 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Halogen-Metal Exchange: Add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF) dropwise over 5 minutes. Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours.
-
Self-Validation (Iodine Quench): Withdraw a 0.1 mL aliquot and quench with I
in ether as described in Protocol A. Analyze by GC-MS. Complete disappearance of the starting bromide and formation of the iodinated product validates the Grignard formation. -
Electrophilic Addition: Cool the mixture back to 0 °C, add the electrophile, and stir for 2 to 4 hours (Grignard reagents are less nucleophilic than organolithiums and require longer reaction times) before quenching with saturated aqueous NH
Cl.
Comparative experimental workflow for Grignard vs. organolithium generation and validation.
Quantitative Performance Comparison
The following table synthesizes the operational parameters and expected performance metrics for both routes, aiding in route selection based on laboratory capabilities and target molecule sensitivity.
| Parameter | Organolithium Route (n-BuLi) | Grignard Route (iPrMgCl·LiCl) |
| Operating Temperature | -78 °C (Strictly maintained) | 0 °C to Room Temperature |
| Exchange Time | 30 minutes | 2 hours |
| Typical Conversion | > 95% | > 90% |
| Nucleophilicity | Extremely High | Moderate to High |
| Primary Side Reaction | Benzyne formation (if warmed > -40 °C) | Incomplete exchange (if highly sterically hindered) |
| Functional Group Tolerance | Very Low (reacts with esters, nitriles, ketones) | High (tolerates esters, cyano groups, some acidic protons) |
| Scalability | Challenging (Requires specialized cryogenic reactors) | Excellent (Standard cooling/heating infrastructure) |
References
-
Title: The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature Source: Journal of Organometallic Chemistry (1988) URL: [Link]
-
Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides Source: Angewandte Chemie International Edition (2004) URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
